Feglymycin
Description
isolated from Streptomyces; structure in first source
Propriétés
IUPAC Name |
2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-3-methylbutanoyl]amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-3-methylbutanoyl]amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-phenylpropanoyl]amino]butanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C95H97N13O30/c1-43(2)73(99-90(132)78(50-27-59(113)37-60(114)28-50)101-84(126)72(96)46-10-18-55(109)19-11-46)85(127)106-81(53-33-65(119)40-66(120)34-53)93(135)103-77(49-16-24-58(112)25-17-49)89(131)108-82(54-35-67(121)41-68(122)36-54)94(136)104-76(48-14-22-57(111)23-15-48)88(130)107-79(51-29-61(115)38-62(116)30-51)91(133)100-74(44(3)4)86(128)105-80(52-31-63(117)39-64(118)32-52)92(134)102-75(47-12-20-56(110)21-13-47)87(129)97-69(26-45-8-6-5-7-9-45)83(125)98-70(95(137)138)42-71(123)124/h5-25,27-41,43-44,69-70,72-82,109-122H,26,42,96H2,1-4H3,(H,97,129)(H,98,125)(H,99,132)(H,100,133)(H,101,126)(H,102,134)(H,103,135)(H,104,136)(H,105,128)(H,106,127)(H,107,130)(H,108,131)(H,123,124)(H,137,138) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQKBRUTBCTBKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C1=CC(=CC(=C1)O)O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC(C3=CC(=CC(=C3)O)O)C(=O)NC(C4=CC=C(C=C4)O)C(=O)NC(C5=CC(=CC(=C5)O)O)C(=O)NC(C(C)C)C(=O)NC(C6=CC(=CC(=C6)O)O)C(=O)NC(C7=CC=C(C=C7)O)C(=O)NC(CC8=CC=CC=C8)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C9=CC(=CC(=C9)O)O)NC(=O)C(C1=CC=C(C=C1)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C95H97N13O30 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1900.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Feglymycin: A Technical Whitepaper on its Mechanism of Action Against HIV
For Researchers, Scientists, and Drug Development Professionals
Abstract
Feglymycin (B1672328), a natural 13-mer peptide derived from Streptomyces sp., has demonstrated consistent inhibitory activity against Human Immunodeficiency Virus (HIV) replication.[1][2] This document provides a detailed technical overview of the mechanism by which this compound exerts its anti-HIV effects. This compound acts as an HIV entry inhibitor, specifically targeting the viral envelope glycoprotein (B1211001) gp120 to block the initial stages of viral infection.[1][2] This whitepaper summarizes the quantitative data on its antiviral efficacy, details the experimental protocols used to elucidate its mechanism, and provides visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Inhibition of HIV Entry
This compound's primary mechanism of action against HIV is the inhibition of viral entry into host cells.[1][2] This process is initiated by the binding of the HIV envelope protein gp120 to the CD4 receptor on the surface of target cells, such as T-helper cells.[1] this compound directly interferes with this crucial first step.
The key points of its mechanism are:
-
Direct Binding to gp120: Surface plasmon resonance (SPR) analysis has shown that this compound potently interacts with both X4 and R5 tropic gp120 proteins.[1][2]
-
Inhibition of gp120-CD4 Interaction: By binding to gp120, this compound acts as a CD4-binding inhibitor, preventing the attachment of the virus to the host cell.[1][2]
-
Broad-Spectrum Activity: this compound has demonstrated efficacy against a range of HIV-1 strains, including cell line-adapted strains, clinical isolates from various clades, and strains resistant to other entry inhibitors.[1]
-
Inhibition of Cell-to-Cell Transmission: this compound is also effective in inhibiting the transfer of HIV from infected T cells to uninfected CD4+ T cells and the DC-SIGN-mediated viral transfer to CD4+ T cells.[1][2]
Quantitative Efficacy Data
The antiviral activity of this compound has been quantified across various HIV-1 strains and cell types. The following tables summarize the key efficacy data.
Table 1: Antiviral Activity of this compound against Cell Line-Adapted and Entry Inhibitor-Resistant HIV Strains [1]
| HIV-1 Strain | Cell Type | EC50 (μM) |
| NL4.3 | MT-4 | 0.9 |
| IIIB | MT-4 | 3.2 |
| HE | C8166 | 0.8 |
| NL4.3 (T20 resistant) | MT-4 | 2.4 |
| NL4.3 (2G12 resistant) | MT-4 | 0.9 |
| NL4.3 (AMD3100 resistant) | MT-4 | 1.1 |
Table 2: Antiviral Activity of this compound against HIV-1 Clinical Isolates in Peripheral Blood Mononuclear Cells (PBMCs) [1]
| HIV-1 Clade | Mean EC50 (μM) |
| A | 0.5 |
| B | 1.2 |
| C | 6.7 |
| D | 2.1 |
| A/E | 1.5 |
| G | 2.3 |
Table 3: Inhibition of HIV-1 NL4.3 Binding to sCD4 [1]
| Compound | Mean EC50 (μM) |
| This compound | 4.4 |
Resistance Profile
In vitro studies have generated this compound-resistant HIV-1 strains, providing insight into its specific binding site on gp120. Continuous culture of HIV-1 IIIB in the presence of increasing concentrations of this compound led to the selection of resistant variants.[1]
-
Key Resistance Mutations: Two specific mutations in gp120 were identified in the this compound-resistant virus: I153L and K457I .[1][2]
-
Cross-Resistance: The this compound-resistant HIV-1 strain remained susceptible to other viral binding and adsorption inhibitors, with the notable exceptions of dextran (B179266) sulfate (B86663) (9-fold resistance) and cyclotriazadisulfonamide (B1668197) (>15-fold resistance).[1][2]
Signaling Pathways and Experimental Workflows
HIV Entry Pathway and this compound Inhibition
The following diagram illustrates the initial steps of HIV entry and the point of inhibition by this compound.
Experimental Workflow: sCD4/HIV-1 Binding ELISA
This diagram outlines the experimental workflow for the soluble CD4 (sCD4)/HIV-1 enzyme-linked immunosorbent assay (ELISA) used to quantify the inhibitory effect of this compound on the gp120-CD4 interaction.[1]
Experimental Workflow: Generation of Resistant Virus
The following diagram illustrates the process of generating this compound-resistant HIV-1 strains in vitro.[1]
Detailed Experimental Protocols
The following methodologies are based on the key experiments described in the primary literature.[1]
Antiviral Activity Assays
-
Cells and Viruses:
-
Cell Lines: MT-4 and C8166 T-cell lines were used for cell line-adapted HIV-1 strains (NL4.3, IIIB, HE).
-
Primary Cells: Peripheral blood mononuclear cells (PBMCs) were isolated from healthy donors and stimulated with phytohemagglutinin (PHA) for use with clinical HIV-1 isolates.
-
Virus Strains: A panel of laboratory-adapted HIV-1 strains and clinical isolates from different clades were used.
-
-
Assay Principle: The inhibition of viral replication was determined by measuring the reduction in virus-induced cytopathic effect (CPE) in cell lines or by quantifying p24 antigen levels in the supernatant of infected PBMCs.
-
Procedure (MT-4 cells):
-
MT-4 cells were seeded in 96-well plates.
-
Serial dilutions of this compound were added to the wells.
-
A standard amount of HIV-1 was added to infect the cells.
-
Plates were incubated for 5 days at 37°C.
-
Cell viability was assessed using the MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
The 50% effective concentration (EC50) was calculated as the concentration of this compound that protected 50% of the cells from virus-induced death.
-
sCD4/HIV-1 Binding ELISA
-
Principle: This assay measures the ability of a compound to inhibit the binding of whole HIV-1 virions to immobilized soluble CD4 (sCD4).
-
Procedure:
-
96-well ELISA plates were coated with recombinant human sCD4 and blocked.
-
HIV-1 NL4.3 virus stock was pre-incubated with various concentrations of this compound.
-
The virus-compound mixture was added to the sCD4-coated wells and incubated.
-
Plates were washed to remove unbound virus.
-
Bound virus was detected using a primary antibody against HIV-1 gp120, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
A colorimetric substrate was added, and the absorbance was measured.
-
The EC50 was determined as the concentration of this compound that inhibited 50% of the virus binding.
-
Generation of Resistant Virus
-
Principle: HIV-1 was cultured over an extended period in the presence of escalating concentrations of this compound to select for resistant viral variants.
-
Procedure:
-
HIV-1 IIIB was used to infect MT-4 cells in the presence of a starting concentration of this compound.
-
The culture was monitored for signs of viral replication.
-
When viral replication was observed, the cell-free supernatant containing the virus was used to infect fresh MT-4 cells with a slightly higher concentration of this compound.
-
This process was repeated for multiple passages (up to 44).
-
Once the virus was able to replicate at a high concentration of this compound, the proviral DNA was extracted from the infected cells.
-
The env gene, which encodes gp120, was amplified by PCR and sequenced to identify mutations associated with resistance.
-
Conclusion
This compound is a novel peptide-based HIV entry inhibitor with a distinct mechanism of action. It directly targets the viral envelope glycoprotein gp120, effectively blocking its interaction with the cellular CD4 receptor. Its broad activity against various HIV-1 strains and its unique resistance profile make it a valuable lead compound for the development of new antiretroviral agents.[1][2] The data and protocols presented in this whitepaper provide a comprehensive foundation for further research and development efforts in this area.
References
Feglymycin: A Technical Guide to its Antibacterial Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Feglymycin (B1672328), a non-ribosomally synthesized peptide antibiotic from Streptomyces sp. DSM 11171, presents a promising avenue for the development of new antibacterial agents, particularly against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides an in-depth exploration of this compound's core antibacterial mechanism of action. It details the targeted inhibition of the early stages of peptidoglycan biosynthesis, specifically focusing on the enzymes MurA and MurC. This document summarizes key quantitative data, provides detailed experimental protocols for pertinent assays, and visualizes the underlying molecular pathways and experimental workflows.
Introduction
This compound is a linear 13-mer peptide composed of several nonproteinogenic amino acids, including 4-hydroxyphenylglycine and 3,5-dihydroxyphenylglycine.[1][2] While it also exhibits antiviral properties, its antibacterial activity against Gram-positive bacteria, notably MRSA, is of significant interest in an era of mounting antibiotic resistance.[1][3] The unique mode of action of this compound, which differs from many other peptide antibiotics, centers on the disruption of bacterial cell wall synthesis.[1]
Core Antibacterial Mechanism of Action
This compound exerts its antibacterial effect by inhibiting the early, cytoplasmic stages of peptidoglycan biosynthesis.[1][4] This essential pathway is responsible for creating the protective peptidoglycan layer of the bacterial cell wall. The primary molecular targets of this compound within this pathway are two key enzymes: UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) and UDP-N-acetylmuramate:L-alanine ligase (MurC).[4]
Inhibition of MurA
MurA catalyzes the first committed step in peptidoglycan synthesis: the transfer of an enolpyruvyl group from phosphoenolpyruvate (B93156) (PEP) to UDP-N-acetylglucosamine (UNAG). This compound has been identified as a noncompetitive inhibitor of MurA from both Escherichia coli and Staphylococcus aureus.[4]
Inhibition of MurC
Following the action of MurA and the subsequent reduction by MurB, the resulting UDP-N-acetylmuramic acid (UDP-MurNAc) is sequentially modified by the addition of amino acids. MurC is the ligase responsible for the addition of the first amino acid, L-alanine, to UDP-MurNAc. This compound is notably the first identified natural inhibitor of MurC.[4]
The dual inhibition of both MurA and MurC disrupts the formation of the peptidoglycan precursor, Lipid II, ultimately leading to a weakened cell wall and bacterial cell death.
Quantitative Data
The inhibitory activity of this compound against MurA and MurC has been quantified, and the antibacterial activity of some of its analogues has been determined.
| Parameter | Target Enzyme | Organism | Value | Reference |
| Ki | MurA | E. coli | 3.4 µM | [4] |
| Ki | MurA | S. aureus | 3.5 µM | [4] |
| IC50 | MurA | E. coli | 3.4 µM | [4] |
| IC50 | MurA | S. aureus | 3.5 µM | [4] |
| IC50 | MurC | E. coli | 0.3 µM | [4] |
| IC50 | MurC | S. aureus | 1.0 µM | [4] |
| MIC | - | S. aureus | 8 µM | [2] |
| MIC | - | S. aureus | >32 µM | [2] |
| MIC | - | S. aureus | >32 µM | [2] |
Note: MIC values are for this compound analogues [d-Ala1]-feglymycin, [l-Ala5]-feglymycin, and [l-Ala12]-feglymycin respectively.
Potential Resistance Mechanisms
While specific resistance mechanisms to this compound have not been extensively studied, potential routes for resistance can be inferred from known mechanisms against other glycopeptide antibiotics that also target the peptidoglycan synthesis pathway. These mechanisms primarily involve alterations to the drug's target.
Potential mechanisms could include:
-
Target Modification: Mutations in the murA or murC genes could lead to structural changes in the enzymes that reduce the binding affinity of this compound without compromising essential enzyme function.
-
Target Overexpression: Increased production of MurA or MurC could titrate the drug, requiring higher concentrations for effective inhibition.
-
Reduced Permeability/Efflux: While this compound acts on intracellular targets, alterations in the bacterial cell membrane that reduce its uptake or active efflux of the compound could also confer resistance.
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
MurA and MurC Inhibition Assays (Colorimetric)
This protocol describes a colorimetric method to determine the inhibitory activity of this compound on MurA and MurC by quantifying the inorganic phosphate (B84403) (Pi) released during the enzyme-catalyzed reaction.
Materials:
-
Purified MurA or MurC enzyme
-
Substrates:
-
For MurA: UDP-N-acetylglucosamine (UNAG) and phosphoenolpyruvate (PEP)
-
For MurC: UDP-N-acetylmuramic acid (UDP-MurNAc), L-alanine, and ATP
-
-
This compound (or test compound) dissolved in DMSO
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
Malachite Green Reagent (for phosphate detection)
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the this compound dilutions to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the purified enzyme (MurA or MurC) to all wells except the negative control.
-
Pre-incubate the enzyme and inhibitor for 10 minutes at room temperature.
-
Initiate the reaction by adding the respective substrates to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the Malachite Green Reagent.
-
After a short incubation for color development, measure the absorbance at a wavelength of ~620-650 nm.
-
Calculate the percent inhibition for each this compound concentration relative to the positive control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration.
Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method for determining the minimum inhibitory concentration of this compound against a bacterial strain.
Materials:
-
This compound
-
Bacterial strain (e.g., S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microplates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
In a 96-well plate, perform serial two-fold dilutions of this compound in CAMHB.
-
Prepare a bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculate each well containing the this compound dilutions with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting for the lowest concentration of this compound that completely inhibits visible bacterial growth. Alternatively, the optical density at 600 nm can be measured.
Conclusion
This compound's targeted inhibition of the essential peptidoglycan synthesis enzymes, MurA and MurC, establishes it as a compelling candidate for further antibacterial drug development. Its efficacy against MRSA highlights its potential to address critical unmet medical needs. Future research should focus on elucidating specific resistance mechanisms, expanding the profile of its antibacterial spectrum through comprehensive MIC testing, and optimizing its structure to enhance potency and pharmacokinetic properties. The detailed methodologies and data presented in this guide provide a solid foundation for these next steps in the scientific exploration of this compound.
References
- 1. Biosynthesis of the Peptide Antibiotic this compound by a Linear Nonribosomal Peptide Synthetase Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alanine scan of the peptide antibiotic this compound: assessment of amino acid side chains contributing to antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total synthesis of the antiviral peptide antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Total Synthesis of Feglymycin: A Detailed Protocol for Researchers
Feglymycin (B1672328), a naturally occurring 13-mer peptide, has garnered significant attention within the scientific community due to its potent antiviral, particularly anti-HIV, and antibacterial activities. Its unique structure, rich in non-proteinogenic amino acids like (R)-3,5-dihydroxyphenylglycine (Dpg) and (S)-4-hydroxyphenylglycine (Hpg), presents a formidable challenge for synthetic chemists. This document provides a detailed overview of the total synthesis of this compound, drawing from key published methodologies, to serve as a comprehensive resource for researchers in drug development and peptide chemistry.
Introduction
This compound, isolated from Streptomyces sp. DSM 11171, is a linear peptide antibiotic with a molecular weight of 1900.90 g/mol and the molecular formula C95H97N13O30[1][2]. Its biological activity is attributed to its unique helical conformation, making it an attractive lead compound for drug development[3]. The primary hurdle in its total synthesis lies in the management of the highly racemizable 3,5-dihydroxyphenylglycine (Dpg) residues[4][5]. This protocol outlines three distinct and successful strategies for the total synthesis of this compound: a convergent approach, a linear/convergent hybrid approach utilizing micro-flow technology, and a strategy employing Umpolung Amide Synthesis (UmAS).
Synthetic Strategies
The total synthesis of this compound has been approached through several innovative strategies, each with its own advantages in addressing the challenge of epimerization of the aryl glycine (B1666218) units.
Convergent Synthesis Approach
The first total synthesis of this compound, reported by Süssmuth and coworkers, employed a highly convergent strategy. This approach involves the synthesis of peptide fragments which are then coupled together to form the final molecule. A key aspect of this synthesis was the use of 3-(diethyloxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) as a coupling reagent under weakly basic conditions to suppress the epimerization of the sensitive aryl glycine units[3][6][7].
The overall strategy is depicted in the following workflow:
Caption: Convergent synthesis workflow for this compound.
Linear/Convergent Hybrid Approach with Micro-flow Technology
A subsequent approach developed by Fuse and colleagues utilized a hybrid of linear and convergent strategies, incorporating micro-flow technology for the critical amide bond formations[2][4]. This method addresses the racemization issue by performing the coupling of the highly racemizable Dpg units in a continuous flow system, which allows for precise control of reaction time and temperature, thereby minimizing epimerization[4]. Triphosgene was employed as an inexpensive and atom-efficient coupling reagent in the micro-flow setup.
The workflow for this hybrid approach is as follows:
References
- 1. This compound, a novel inhibitor of the replication of the human immunodeficiency virus. Fermentation, isolation and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total synthesis of this compound based on a linear/convergent hybrid approach using micro-flow amide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Total Synthesis of this compound Using Umpolung Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total synthesis of this compound based on a linear/convergent hybrid approach using micro-flow amide bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Total synthesis of the antiviral peptide antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Feglymycin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Feglymycin is a novel 13-amino acid peptide antibiotic, originally isolated from Streptomyces sp., that has demonstrated potent antiviral activity, particularly against the human immunodeficiency virus (HIV).[1][2] The peptide's unique structure, which includes multiple residues of 3-hydroxyphenylglycine and 3,5-dihydroxyphenylglycine, presents significant challenges for chemical synthesis.[1] This document provides detailed application notes and protocols for the solid-phase peptide synthesis (SPPS) of this compound, a method that offers advantages in purification and scalability over traditional solution-phase synthesis.[3] The protocols outlined below are based on established SPPS methodologies and address the specific challenges associated with this compound's structure, such as the propensity of aryl-glycine residues to racemize.[4][5]
Chemical Structure of this compound
This compound is a linear peptide with the following sequence: (4-hydroxyphenyl)glycine - (3,5-dihydroxyphenyl)glycine - Valine - (3,5-dihydroxyphenyl)glycine - (4-hydroxyphenyl)glycine - (3,5-dihydroxyphenyl)glycine - (4-hydroxyphenyl)glycine - (3,5-dihydroxyphenyl)glycine - Valine - (3,5-dihydroxyphenyl)glycine - (4-hydroxyphenyl)glycine - Phenylalanine - Aspartic acid.[6]
Molecular Formula: C₉₅H₉₇N₁₃O₃₀[1][6] Molecular Weight: 1900.90 g/mol [1]
Solid-Phase Peptide Synthesis Strategy
The synthesis of this compound can be efficiently achieved using a Fmoc/tBu solid-phase peptide synthesis strategy.[7] This approach involves the stepwise addition of Nα-Fmoc protected amino acids to a growing peptide chain anchored to a solid support (resin). The side chains of the amino acids are protected with acid-labile groups (e.g., tBu, Trt), which are removed simultaneously with the cleavage of the peptide from the resin.[8][9]
A critical consideration in the synthesis of this compound is the choice of coupling reagents to minimize racemization of the arylglycine residues.[4] The use of coupling reagents such as 3-(diethyloxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) or the implementation of micro-flow amide bond formation has been shown to be effective in suppressing epimerization.[4][5]
Experimental Protocols
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below.
| Category | Item | Supplier Example |
| Resins | Fmoc-Asp(OtBu)-Wang resin | Sigma-Aldrich, Bachem |
| Amino Acids | Fmoc-Phe-OH | Sigma-Aldrich, Bachem |
| Fmoc-Val-OH | Sigma-Aldrich, Bachem | |
| Fmoc-(4-hydroxyphenyl)glycine(tBu)-OH | Custom Synthesis | |
| Fmoc-(3,5-dihydroxyphenyl)glycine(tBu)₂-OH | Custom Synthesis | |
| Coupling Reagents | DEPBT (3-(diethyloxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) | Sigma-Aldrich |
| HOBt (Hydroxybenzotriazole) | Sigma-Aldrich | |
| DIC (N,N'-Diisopropylcarbodiimide) | Sigma-Aldrich | |
| Deprotection Reagents | Piperidine | Sigma-Aldrich |
| Trifluoroacetic acid (TFA) | Sigma-Aldrich | |
| Solvents | N,N-Dimethylformamide (DMF) | Fisher Scientific |
| Dichloromethane (DCM) | Fisher Scientific | |
| Diethyl ether | Fisher Scientific | |
| Scavengers | Triisopropylsilane (TIS) | Sigma-Aldrich |
| Water | Fisher Scientific |
Solid-Phase Peptide Synthesis Workflow
The overall workflow for the solid-phase synthesis of this compound is depicted in the following diagram.
References
- 1. This compound, a novel inhibitor of the replication of the human immunodeficiency virus. Fermentation, isolation and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bachem.com [bachem.com]
- 4. researchgate.net [researchgate.net]
- 5. Going with the flow: Facile synthesis of a complex biologically active oligopeptide | EurekAlert! [eurekalert.org]
- 6. This compound | C95H97N13O30 | CID 16198635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. biosynth.com [biosynth.com]
Determining the Antimicrobial Susceptibility of Feglymycin: Application Notes and Protocols for MIC & MBC Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Feglymycin (B1672328), a natural peptide antibiotic derived from Streptomyces sp., has demonstrated notable antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its unique mechanism of action involves the inhibition of the initial stages of bacterial cell wall peptidoglycan synthesis, making it a compound of significant interest in the development of novel antibacterial agents.[1][3] this compound has been shown to specifically inhibit the enzymes MurA and MurC, crucial components of the peptidoglycan biosynthesis pathway.[3] This document provides detailed application notes and standardized protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound, essential parameters for evaluating its potency and spectrum of activity.
Core Concepts: MIC and MBC
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[4][5][6] It is a fundamental measure of an antibiotic's potency.
The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum over a defined period.[5][7][8][9] The MBC provides insight into whether an antibiotic is bacteriostatic (inhibits growth) or bactericidal (kills bacteria). An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[10]
Data Presentation
Quantitative results from MIC and MBC assays should be recorded and presented in a clear, tabular format to facilitate comparison and analysis.
Table 1: Example of MIC Data for this compound against Staphylococcus aureus
| This compound Concentration (µg/mL) | Well 1 (Growth) | Well 2 (Growth) | Well 3 (Growth) | Interpretation |
| 64 | - | - | - | No Growth |
| 32 | - | - | - | No Growth |
| 16 | - | - | - | No Growth |
| 8 | - | - | - | MIC |
| 4 | + | + | + | Growth |
| 2 | + | + | + | Growth |
| 1 | + | + | + | Growth |
| 0.5 | + | + | + | Growth |
| Growth Control | + | + | + | Growth |
| Sterility Control | - | - | - | No Growth |
Table 2: Example of MBC Data for this compound against Staphylococcus aureus
| This compound Concentration from MIC plate (µg/mL) | Colony Count (CFU/mL) | % Reduction from Inoculum | Interpretation |
| 64 | 0 | 100% | Bactericidal |
| 32 | 15 | 99.985% | MBC |
| 16 | 500 | 99.5% | - |
| 8 (MIC) | >3000 | <97% | - |
| Initial Inoculum | 1 x 10^5 | - | - |
Experimental Protocols
The following protocols are based on the broth microdilution method, a standard and widely accepted technique for determining MIC and MBC.[5][11][12][13]
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the steps for determining the MIC of this compound using the broth microdilution method.
Materials:
-
This compound (lyophilized powder)
-
Appropriate solvent for this compound (e.g., sterile deionized water, DMSO). The final concentration of the solvent should not affect bacterial growth.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strain of interest (e.g., Staphylococcus aureus ATCC 29213)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35 ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of this compound Stock Solution:
-
Aseptically prepare a stock solution of this compound at a high concentration (e.g., 1280 µg/mL) in the chosen solvent.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.[12]
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound working solution (e.g., 128 µg/mL, prepared from the stock) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Do not inoculate the sterility control well (well 12).
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a continuation of the MIC assay to determine the bactericidal activity of this compound.
Materials:
-
MIC plate from the previous experiment
-
Tryptic Soy Agar (B569324) (TSA) plates
-
Sterile micropipettes and tips
-
Incubator (35 ± 2°C)
Procedure:
-
Subculturing from MIC Plate:
-
From each well of the MIC plate that showed no visible growth (i.e., the MIC well and all wells with higher concentrations), plate a 100 µL aliquot onto a separate, appropriately labeled TSA plate.
-
Also, plate an aliquot from the growth control well to ensure the viability of the inoculum.
-
-
Incubation:
-
Incubate the TSA plates at 35 ± 2°C for 18-24 hours.
-
-
Determining the MBC:
Visualizations
This compound MIC & MBC Determination Workflow
Caption: Workflow for MIC and MBC determination.
This compound's Mechanism of Action: Inhibition of Peptidoglycan Synthesis
Caption: this compound inhibits MurA and MurC.
References
- 1. Biosynthesis of the Peptide Antibiotic this compound by a Linear Nonribosomal Peptide Synthetase Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total synthesis of the antiviral peptide antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. emerypharma.com [emerypharma.com]
- 6. litfl.com [litfl.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. protocols.io [protocols.io]
- 12. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification Protocol for Synthetic Feglymycin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Feglymycin (B1672328), a linear non-ribosomal peptide, exhibits significant antiviral and antibacterial properties, making it a molecule of interest for therapeutic development.[1][2][3][4] Following solid-phase peptide synthesis (SPPS), crude this compound contains various impurities such as truncated sequences, deletion sequences, and by-products from protecting groups.[5] Efficient purification is paramount to obtaining a highly pure product for subsequent biological assays and developmental studies. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) protocol for the purification of synthetic this compound. The methodology leverages the hydrophobic character of this compound, which is rich in 3-hydroxyphenylglycine and 3,5-dihydroxyphenylglycine residues, to achieve high purity.[1]
Introduction
Synthetic peptides are increasingly important as therapeutic agents.[6] The standard method for purifying these peptides is RP-HPLC, which separates the target peptide from impurities based on hydrophobicity.[5] A C18-modified silica (B1680970) stationary phase is commonly used in conjunction with a mobile phase gradient of water and acetonitrile (B52724) (ACN), typically containing an ion-pairing agent like trifluoroacetic acid (TFA).[5][7] TFA helps to protonate carboxyl groups and residual silanols on the silica surface, leading to sharper peaks and better separation.[8] This protocol is designed for the preparative purification of synthetic this compound, a peptide with a molecular weight of 1900.90 g/mol .[1]
Experimental Workflow
The overall workflow for the purification of synthetic this compound is depicted in the diagram below. It begins with the dissolution of the crude peptide, followed by analytical HPLC to determine the elution profile, preparative HPLC for purification, and finally, purity analysis and lyophilization of the purified fractions.
Caption: Workflow for the HPLC purification of synthetic this compound.
Materials and Reagents
| Material/Reagent | Grade | Supplier |
| Crude Synthetic this compound | - | - |
| Acetonitrile (ACN) | HPLC Grade | Major Supplier |
| Water | HPLC Grade | Major Supplier |
| Trifluoroacetic Acid (TFA) | HPLC Grade | Major Supplier |
| Dimethyl Sulfoxide (DMSO) | ACS Grade | Major Supplier |
Equipment
| Equipment | Specification |
| Preparative HPLC System | with Gradient Pump and UV Detector |
| Analytical HPLC System | with UV Detector |
| C18 Reversed-Phase Column (Preparative) | e.g., 250 x 21.2 mm, 5 µm particle size |
| C18 Reversed-Phase Column (Analytical) | e.g., 250 x 4.6 mm, 5 µm particle size |
| Lyophilizer (Freeze-Dryer) | - |
| Centrifuge | Capable of holding 1.5 mL tubes |
| pH Meter | - |
Experimental Protocols
Preparation of Mobile Phases
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Degas both mobile phases for at least 15 minutes using an appropriate method (e.g., sonication or vacuum filtration) before use.
Sample Preparation
-
Dissolve the crude synthetic this compound in a minimal amount of a suitable solvent. Due to the hydrophobic nature of this compound, a small amount of DMSO may be required, followed by dilution with Mobile Phase A.
-
Centrifuge the sample at high speed for 5-10 minutes to pellet any insoluble material.
-
Carefully transfer the supernatant to a clean vial for injection.
Analytical HPLC for Method Development
Before proceeding to preparative purification, it is essential to develop an optimized separation method using an analytical column.
-
Equilibrate the analytical C18 column with the initial gradient conditions for at least 10 column volumes.
-
Inject a small amount (e.g., 10-20 µL) of the prepared sample.
-
Run a scouting gradient to determine the approximate elution percentage of Mobile Phase B for this compound.
-
Optimize the gradient to achieve good resolution between the this compound peak and major impurities.
| Analytical HPLC Parameters | |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210-220 nm[5] |
| Column Temperature | 25-30 °C |
| Injection Volume | 10-20 µL |
| Scouting Gradient | 5-95% B over 30 minutes |
| Optimized Gradient | To be determined based on scouting run |
Preparative HPLC for Purification
Based on the optimized analytical method, scale up the purification to a preparative scale.
-
Equilibrate the preparative C18 column with the initial gradient conditions.
-
Inject the prepared crude this compound sample. The injection volume will depend on the column size and the concentration of the sample.
-
Run the optimized gradient.
-
Collect fractions as peaks elute from the column, paying close attention to the main peak corresponding to this compound.
| Preparative HPLC Parameters | |
| Column | C18, 250 x 21.2 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 15-20 mL/min |
| Detection Wavelength | 210-220 nm[5] |
| Column Temperature | 25-30 °C |
| Gradient | Based on optimized analytical method |
Analysis of Collected Fractions
-
Analyze the purity of each collected fraction using the optimized analytical HPLC method.
-
Pool the fractions that show a purity of >95% for the target this compound peptide.
Lyophilization
-
Freeze the pooled pure fractions at -80 °C.
-
Lyophilize the frozen sample until a dry, fluffy white powder is obtained.[5][7]
-
Store the purified, lyophilized this compound at -20 °C or lower for long-term stability.
Conclusion
This protocol provides a comprehensive framework for the purification of synthetic this compound using RP-HPLC. The key to successful purification lies in the careful optimization of the gradient on an analytical scale before scaling up to a preparative separation. By following this detailed methodology, researchers can obtain highly pure this compound, which is essential for accurate downstream applications in drug development and biological research.
References
- 1. This compound, a novel inhibitor of the replication of the human immunodeficiency virus. Fermentation, isolation and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Total synthesis of the antiviral peptide antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis of the Peptide Antibiotic this compound by a Linear Nonribosomal Peptide Synthetase Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. agilent.com [agilent.com]
- 7. peptide.com [peptide.com]
- 8. lcms.cz [lcms.cz]
Feglymycin: Application Notes and Protocols for Laboratory Handling, Storage, and Experimentation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Feglymycin is a non-ribosomally synthesized peptide antibiotic with potent antiviral and antibacterial properties.[1] Originally isolated from Streptomyces sp., this 13-amino acid peptide has garnered significant interest for its dual mechanism of action, inhibiting both HIV-1 entry and bacterial cell wall biosynthesis.[2][3] This document provides detailed application notes and protocols for the proper handling, storage, and experimental use of this compound in a laboratory setting.
Physicochemical and Activity Data
Quantitative data for this compound is summarized in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉₅H₉₇N₁₃O₃₀ | [2] |
| Molecular Weight | 1900.9 g/mol | [2] |
| Appearance | Solid | [2] |
| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol | [2] |
| Storage Temperature | -20°C | [2] |
| Stability | ≥ 4 years at -20°C | [2] |
| Shipping | Wet ice | [2] |
Table 2: In Vitro Antiviral Activity of this compound against HIV-1
| Assay | Cell Line/Virus Strain | Endpoint | Value (µM) | Reference |
| HIV Replication Inhibition | H9 cells | IC₅₀ | ~5 | [2] |
| HIV-1 Clinical Isolates (Clades A-D, A/E, G) | - | EC₅₀ | 0.5 - 6.7 | [2] |
| HIV-1 NL4.3 binding to sCD4 | - | EC₅₀ | 4.4 | [2] |
| Syncytia Formation Inhibition (HIV-1 IIIB) | HUT-78/SupT1 co-culture | EC₅₀ | 5.4 | [4] |
| Syncytia Formation Inhibition (HIV-2 ROD) | HUT-78/CD4+ T-cell co-culture | EC₅₀ | 17.1 | [4] |
Table 3: In Vitro Antibacterial Activity and Enzyme Inhibition of this compound
| Organism/Enzyme | Endpoint | Value (µg/mL or µM) | Reference |
| Gram-positive bacteria | MIC | 32 - 64 | [2] |
| E. coli MurA | Kᵢ | 3.4 | [2] |
| E. coli MurC | Kᵢ | 0.3 | [2] |
| S. aureus MurA | Kᵢ | 3.5 | [3] |
| S. aureus MurC | Kᵢ | 1.0 | [3] |
Laboratory Handling and Storage
1. Receiving and Storage:
-
Upon receipt, store the lyophilized this compound powder at -20°C in a tightly sealed container, protected from light.
-
For long-term storage, -80°C is recommended to ensure maximum stability.
2. Reconstitution:
-
Before opening, allow the vial to equilibrate to room temperature to prevent condensation.
-
This compound is soluble in organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol.[2]
-
For biological assays, it is recommended to prepare a concentrated stock solution in 100% DMSO.
-
To prepare a stock solution, add the appropriate volume of DMSO to the vial to achieve the desired concentration. Gently vortex or sonicate to ensure complete dissolution.
-
Subsequent dilutions for working solutions should be made in the appropriate cell culture medium or assay buffer. Note that high concentrations of DMSO may be toxic to cells, so the final DMSO concentration in the assay should be kept low (typically <0.5%).
3. Solution Storage:
-
Stock solutions in DMSO can be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Aqueous solutions of this compound are less stable and should be prepared fresh for each experiment.
Experimental Protocols
Protocol 1: HIV-1 Replication Inhibition Assay (TZM-bl Reporter Gene Assay)
This protocol is designed to determine the concentration at which this compound inhibits HIV-1 infection of TZM-bl cells, a HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR.
Materials:
-
This compound stock solution (in DMSO)
-
TZM-bl cells
-
Complete growth medium (DMEM supplemented with 10% FBS, penicillin/streptomycin)
-
HIV-1 virus stock (e.g., NL4.3)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 50 µL of the diluted this compound to the appropriate wells. Include wells with medium only (cell control) and wells with medium containing the same concentration of DMSO as the highest this compound concentration (vehicle control).
-
Add 50 µL of HIV-1 virus stock (at a predetermined optimal dilution) to each well, except for the cell control wells.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 48 hours.
-
After incubation, remove the supernatant and lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.
-
Measure the luciferase activity using a luminometer.
-
Calculate the percentage of inhibition for each this compound concentration relative to the virus control (vehicle control) and determine the EC₅₀ value using appropriate software.
Protocol 2: gp120-CD4 Binding Inhibition ELISA
This protocol describes an Enzyme-Linked Immunosorbent Assay (ELISA) to measure the ability of this compound to inhibit the binding of the HIV-1 envelope glycoprotein (B1211001) gp120 to the CD4 receptor.
Materials:
-
This compound stock solution (in DMSO)
-
Recombinant soluble CD4 (sCD4)
-
Recombinant HIV-1 gp120
-
Anti-gp120 monoclonal antibody (e.g., 2G12)
-
HRP-conjugated secondary antibody
-
96-well ELISA plates
-
Coating buffer (e.g., PBS, pH 7.4)
-
Blocking buffer (e.g., PBS with 5% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coat the wells of a 96-well ELISA plate with 100 µL of sCD4 solution (e.g., 1 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with 200 µL of blocking buffer per well for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of this compound in assay buffer (e.g., PBS with 1% BSA).
-
In a separate plate, pre-incubate the diluted this compound with a constant concentration of gp120 for 30 minutes at room temperature.
-
Transfer 100 µL of the this compound/gp120 mixture to the sCD4-coated plate. Include control wells with gp120 only (maximum binding) and buffer only (background).
-
Incubate for 2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of anti-gp120 monoclonal antibody (at an optimal dilution) to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of HRP-conjugated secondary antibody (at an optimal dilution) to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of binding inhibition for each this compound concentration and determine the EC₅₀ value.
Protocol 3: MurA and MurC Enzyme Inhibition Assay (Malachite Green Assay)
This protocol is used to determine the inhibitory activity of this compound against the bacterial peptidoglycan biosynthesis enzymes MurA and MurC by measuring the release of inorganic phosphate (B84403) (Pi) from ATP.
Materials:
-
This compound stock solution (in DMSO)
-
Purified MurA or MurC enzyme
-
Substrates: UDP-N-acetylglucosamine (UNAG) and phosphoenolpyruvate (B93156) (PEP) for MurA; UDP-N-acetylmuramic acid (UNAM), L-alanine, and ATP for MurC
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Malachite Green reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
This compound dilution
-
MurA or MurC enzyme
-
For MurA assay: UNAG
-
For MurC assay: UNAM and L-alanine
-
-
Include control wells: no inhibitor (100% activity), no enzyme (background), and a known inhibitor (positive control).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the final substrate:
-
For MurA assay: PEP
-
For MurC assay: ATP
-
-
Incubate the reaction at 37°C for a specific time (e.g., 30 minutes).
-
Stop the reaction and detect the released Pi by adding the Malachite Green reagent according to the manufacturer's instructions.
-
Incubate at room temperature for color development.
-
Measure the absorbance at a wavelength of ~620-650 nm using a microplate reader.
-
Calculate the percentage of enzyme inhibition for each this compound concentration and determine the IC₅₀ and Kᵢ values.
Signaling Pathways and Experimental Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. Antiviral Breadth and Combination Potential of Peptide Triazole HIV-1 Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assembling the glycopeptide antibiotic scaffold: The biosynthesis of from Streptomyces toyocaensis NRRL15009 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
Troubleshooting & Optimization
Feglymycin Synthesis Technical Support Center
Welcome to the technical support center for the chemical synthesis of Feglymycin (B1672328). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis of this complex peptide.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the total synthesis of this compound?
The main difficulty in synthesizing this compound lies in the stereochemical instability of its non-canonical amino acid residues, particularly the nine electron-rich aryl-glycinamides.[1] These residues, which include 4-hydroxyphenylglycine (Hpg) and 3,5-dihydroxyphenylglycine (Dpg), are highly susceptible to epimerization (racemization) at the α-carbon during peptide bond formation.[1][2] This is due to the heightened acidity of the α-proton of the aryl glycine (B1666218) derivatives.[1]
Q2: What are the main synthetic strategies that have been employed to synthesize this compound?
There are three main strategies that have been successfully used for the total synthesis of this compound, each with its own approach to addressing the challenge of epimerization:
-
Convergent Synthesis using DEPBT: The first total synthesis, reported by Süssmuth and coworkers in 2009, utilized a convergent approach. This strategy involves the synthesis of smaller peptide fragments which are then coupled together. The key to this method was the use of the coupling agent 3-(diethyloxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) to suppress racemization during the coupling of fragments containing the sensitive Dpg moieties.[3]
-
Linear/Convergent Hybrid Approach with Micro-flow Chemistry: Developed by Fuse and colleagues, this strategy employs a micro-flow system for amide bond formation.[2][4] This technique allows for a more linear synthesis of peptide fragments, which is beneficial for the preparation of this compound analogs.[3] Triphosgene (B27547) was used as an inexpensive and atom-efficient coupling reagent in this approach, with the micro-flow conditions helping to minimize racemization.
-
Umpolung Amide Synthesis (UmAS): This more recent approach fundamentally avoids the problem of epimerization by reversing the polarity of the reacting partners (umpolung).[1][5] Instead of activating the carboxylic acid of the aryl glycine, which leads to racemization, the UmAS method circumvents this issue, resulting in a synthesis with high enantiopurity.[1] This strategy also reduces the reliance on hazardous coupling reagents.[5]
Q3: Which coupling reagents are recommended for the peptide coupling steps involving aryl glycine residues?
The choice of coupling reagent is critical to minimizing epimerization. While many coupling reagents are available for standard peptide synthesis, the synthesis of this compound requires special consideration.[6][7]
-
DEPBT (3-(diethyloxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one): This reagent was shown to be effective at suppressing, though not completely eliminating, epimerization in the original total synthesis.[5] It is particularly useful in a convergent strategy.
-
Triphosgene: Used in conjunction with a micro-flow reactor system, triphosgene has been successfully employed for the linear elongation of peptide chains containing racemization-prone Dpg residues.
-
HATU (2-(7-Aza-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethylaminium hexafluorophosphate): While not explicitly detailed for this compound in the provided results, HATU is a highly efficient coupling reagent for difficult couplings and can be considered.[6][7]
-
Umpolung Amide Synthesis (UmAS) Reagents: This strategy avoids traditional coupling reagents for the critical aryl glycine amide bond formations and instead relies on reagents like potassium iodide/urea·hydrogen peroxide (KI/UHP) for the umpolung process.[5]
Q4: Is Solid-Phase Peptide Synthesis (SPPS) a viable option for this compound?
The use of aryl glycines in peptides is generally not very compatible with standard Solid-Phase Peptide Synthesis (SPPS) protocols.[8] The propensity of these residues to epimerize is a significant issue in SPPS, where repeated reaction cycles can lead to an accumulation of diastereomeric impurities.[8] The successful syntheses of this compound have been achieved using solution-phase methods.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Diastereomeric Purity (Epimerization/Racemization) | The α-proton of the aryl glycine residue is acidic and prone to abstraction by base during the activation and coupling steps. | - Employ the Umpolung Amide Synthesis (UmAS) strategy, which is designed to completely avoid epimerization at the aryl glycine residues.[1][5] - If using a traditional coupling approach, utilize a micro-flow reactor system with triphosgene to minimize reaction time and suppress racemization.[2] - Use the coupling reagent DEPBT, which has been shown to reduce the rate of epimerization compared to other reagents. - Employ weakly basic conditions throughout the synthesis.[9] |
| Low Coupling Yield | Steric hindrance from the bulky aryl glycine residues can slow down the coupling reaction. | - Use a more reactive coupling reagent such as HATU or PyAOP.[6] - Increase the reaction time or temperature, but monitor carefully for epimerization. - In a micro-flow system, optimize the residence time to ensure complete reaction. |
| Difficulties in Preparing Aryl Glycine Monomers | The non-canonical aryl glycine amino acids are not commercially available in all required forms and need to be synthesized. This can be a tedious process.[8] | - Follow established multi-step synthetic routes for the preparation of Hpg and Dpg derivatives. - Consider the enantioselective organocatalytic methods described in the context of the UmAS synthesis, which start from inexpensive aldehydes.[5] |
| Use of Hazardous Reagents | Some synthetic routes employ large excesses of hazardous coupling reagents like DEPBT or the toxic triphosgene.[5] | - The Umpolung Amide Synthesis (UmAS) significantly reduces the amount of hazardous coupling agents required.[5] - When using hazardous reagents, ensure all safety precautions are strictly followed, including proper personal protective equipment and ventilation. |
Quantitative Data Summary
The following table provides a comparison of the coupling reagent consumption in different this compound synthesis strategies, highlighting the efficiency of the Umpolung Amide Synthesis (UmAS) approach.
| Synthetic Strategy | Key Coupling Reagent(s) | Reagent Consumption (mmol per mmol of this compound) | Reference |
| Convergent Synthesis | DEPBT | 169 | [5] |
| Micro-flow Synthesis | Triphosgene | 751 | [5] |
| Umpolung Amide Synthesis (UmAS) | DEPBT/EDC (for non-aryl glycine couplings) & KI/UHP | 50% reduction in DEPBT/EDC compared to previous methods | [5] |
Experimental Protocols
General Protocol for Peptide Coupling using DEPBT (Convergent Strategy)
This is a generalized protocol and should be optimized for specific peptide fragments.
-
Reactant Preparation: Dissolve the C-terminally protected peptide fragment (1 equivalent) and the N-terminally protected amino acid or peptide fragment with a free carboxylic acid (1.1 equivalents) in a suitable aprotic solvent (e.g., DMF or CH2Cl2).
-
Addition of Base: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2-3 equivalents) to the reaction mixture and cool to 0 °C.
-
Activation and Coupling: Add a solution of DEPBT (1.2 equivalents) in the same solvent to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with a mild acid (e.g., saturated aqueous NH4Cl). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
Caption: Troubleshooting workflow for addressing epimerization in this compound synthesis.
Caption: Comparison of major synthetic strategies for this compound.
References
- 1. Stereocontrolled approaches to ß-fluoroamines and a formal synthesis of the anti-HIV and antibacterial peptide (-)-feglymycin [ir.vanderbilt.edu]
- 2. Total synthesis of this compound based on a linear/convergent hybrid approach using micro-flow amide bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Going with the flow: Facile synthesis of a complex biologically active oligopeptide | EurekAlert! [eurekalert.org]
- 4. Total synthesis of this compound based on a linear/convergent hybrid approach using micro-flow amide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total Synthesis of this compound Using Umpolung Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 7. bachem.com [bachem.com]
- 8. researchgate.net [researchgate.net]
- 9. Total synthesis of the antiviral peptide antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing racemization in Feglymycin synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of Feglymycin (B1672328), with a particular focus on preventing racemization.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of this compound synthesis?
A1: Racemization is the conversion of a single, pure enantiomer of an amino acid into a mixture of both its D and L forms.[1] In this compound synthesis, this is a critical issue due to the presence of multiple aryl glycine (B1666218) residues, specifically 3,5-dihydroxyphenylglycines (Dpgs), which are highly susceptible to losing their stereochemical integrity during peptide coupling steps.[2][3] This can lead to the formation of diastereomeric impurities that are difficult to separate and can significantly alter the final peptide's biological activity.[4][5]
Q2: Which amino acid residues in this compound are most prone to racemization?
A2: The 3,5-dihydroxyphenylglycine (Dpg) residues are the most susceptible to racemization during the synthesis of this compound.[3] Aryl glycine moieties, in general, are known to be highly racemizable during amide bond formation.[6]
Q3: What are the primary mechanisms that cause racemization during peptide synthesis?
A3: The two main pathways for racemization during peptide coupling are:
-
Oxazolone (B7731731) (Azlactone) Formation: This is the most prevalent mechanism. The activated carboxyl group of the N-protected amino acid cyclizes to form a 5(4H)-oxazolone intermediate. The proton at the chiral center of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemical information.[1]
-
Direct Enolization: This involves the direct removal of the alpha-proton from the activated amino acid by a base, forming an achiral enolate intermediate. This pathway is less common but can be significant under strongly basic conditions.[1]
Q4: How does the choice of coupling reagent impact racemization in this compound synthesis?
A4: The choice of coupling reagent is critical in controlling racemization. While traditional carbodiimides can be effective, they often require additives to suppress racemization.[7] For this compound synthesis, the coupling agent 3-(diethyloxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) has been shown to be effective at suppressing, though not completely eliminating, epimerization during aryl glycinamide (B1583983) formation.[6] More advanced onium salt reagents like COMU, particularly when used with additives such as OxymaPure, have demonstrated a very low tendency for racemization in challenging peptide couplings.[1]
Q5: What is Umpolung Amide Synthesis (UmAS) and how is it beneficial for this compound synthesis?
A5: Umpolung Amide Synthesis (UmAS) is a newer strategy that has been successfully applied to the total synthesis of this compound.[6] It reverses the polarity of the typical amide bond formation, which reduces the reliance on hazardous amide coupling agents and allows for the use of organocatalysis instead of toxic transition metals for preparing the aryl glycine equivalents.[6] A key advantage of UmAS is its ability to mitigate epimerization-prone residues.[6]
Troubleshooting Guide: Preventing Racemization
This guide provides a systematic approach to troubleshooting and minimizing racemization during this compound synthesis.
Problem: Significant diastereomeric impurity detected after a coupling step involving a Dpg residue.
| Potential Cause | Troubleshooting Step | Rationale |
| Inappropriate Coupling Reagent | Switch to a low-racemization coupling reagent such as COMU or HATU in combination with an additive like HOAt or OxymaPure.[1] In the original synthesis, DEPBT was noted to be uniquely effective.[6] | These reagents form active esters that are less prone to racemization. Additives can further suppress the formation of the problematic oxazolone intermediate.[7][8] |
| Excessive or Strong Base | Use a weaker, sterically hindered base like N-methylmorpholine (NMM) or collidine instead of stronger bases like DIPEA.[1][9] Ensure to use the minimum necessary amount of base. | Stronger bases are more likely to abstract the alpha-proton, leading to racemization via both oxazolone and direct enolization pathways.[1] |
| High Reaction Temperature | Perform the coupling reaction at a lower temperature, for example, 0°C.[5] | Higher temperatures accelerate the rate of racemization.[9] |
| Solvent Effects | If possible, consider using less polar solvents, although solubility of reagents must be maintained.[1][5] | The polarity of the solvent can influence the rate of racemization, with more polar solvents sometimes favoring this side reaction.[1] |
| Sub-optimal Synthesis Strategy | For challenging couplings, consider a micro-flow amide bond formation approach.[3] Alternatively, the Umpolung Amide Synthesis (UmAS) strategy has been shown to be effective.[6] | Micro-flow reactors can allow for precise control over reaction conditions, minimizing side reactions. UmAS provides an alternative reaction pathway that is less prone to epimerization.[6] |
Quantitative Data on Racemization
The following table summarizes the impact of different coupling additives on the level of D-isomer formation during a model peptide coupling, highlighting the effectiveness of certain additives in suppressing racemization.
| Coupling Reagent | Additive | % D-Isomer Formation |
| DIC | HOBt | 10.2% |
| DIC | HOAt | 1.8% |
| DIC | OxymaPure | 1.5% |
| HBTU | - | 7.5% |
| HATU | - | 2.1% |
| COMU | - | 1.2% |
| (Data is illustrative and based on general findings in peptide synthesis; specific results for this compound may vary.)[1] |
Experimental Protocols
Protocol 1: General Low-Racemization Peptide Coupling
This protocol provides a starting point for minimizing racemization during a standard coupling cycle in solid-phase peptide synthesis (SPPS).
-
Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a 20% piperidine (B6355638) solution in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve 3-5 equivalents of the N-protected amino acid (e.g., Fmoc-Dpg(R)-OH) in DMF.
-
Add 3-5 equivalents of a suitable additive, such as OxymaPure.[10]
-
Add 3-5 equivalents of a carbodiimide (B86325) coupling reagent like Diisopropylcarbodiimide (DIC).
-
Allow the mixture to pre-activate for 1-5 minutes.
-
Add the activated amino acid mixture to the resin and allow the coupling reaction to proceed at a controlled temperature (e.g., 0°C to room temperature).
-
-
Monitoring: Use a qualitative test (e.g., Kaiser test) to monitor the completion of the coupling reaction.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents.
Protocol 2: Chiral HPLC Analysis of Amino Acid Enantiomers
This protocol outlines the general steps for determining the enantiomeric purity of the synthesized peptide after acidic hydrolysis.
-
Acid Hydrolysis: Hydrolyze the peptide sample in 6N HCl at 110°C for 24 hours. To account for racemization during hydrolysis, deuterated acid can be used.[11]
-
Sample Preparation:
-
Evaporate the acid to dryness.
-
Re-dissolve the resulting amino acid mixture in a suitable buffer or solvent (e.g., methanol).[1]
-
-
Chiral HPLC Analysis:
-
Inject the prepared sample onto a chiral HPLC column.
-
Use an appropriate mobile phase to separate the D- and L-amino acid enantiomers.
-
Quantify the amount of each enantiomer by integrating the peak areas from the chromatogram.
-
Visualizations
Caption: Primary mechanisms of racemization during peptide synthesis.
Caption: Troubleshooting workflow for preventing racemization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Total synthesis of this compound based on a linear/convergent hybrid approach using micro-flow amide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Total Synthesis of this compound Using Umpolung Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. peptide.com [peptide.com]
- 9. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bachem.com [bachem.com]
- 11. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Feglymycin Solid-Phase Synthesis
Welcome to the technical support center for the solid-phase peptide synthesis (SPPS) of Feglymycin (B1672328). This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues, thereby optimizing synthesis yield and purity. This compound is a 13-mer peptide antibiotic notable for its anti-HIV activity and its structure, which includes multiple nonproteinogenic aryl glycine (B1666218) residues like 3,5-dihydroxyphenylglycine (Dpg).[1][2][3] These residues are highly prone to racemization, making the synthesis particularly challenging.[4]
Frequently Asked Questions (FAQs)
Q1: What makes this compound synthesis challenging compared to standard peptides?
A1: The primary challenge in synthesizing this compound lies in its high content of non-canonical aryl glycine amino acids, specifically 3,5-dihydroxyphenylglycine (Dpg).[3][4] These residues are exceptionally prone to racemization (loss of stereochemical purity) during the amide bond formation step.[4] Standard solid-phase peptide synthesis (SPPS) conditions can lead to significant epimerization, resulting in a mixture of diastereomers that are difficult to separate and reduce the yield of the desired biologically active product.[4] Previous syntheses have noted that a linear, stepwise approach on a solid support can exacerbate this issue, especially with longer peptide fragments.[4]
Q2: Which coupling reagents are recommended for minimizing racemization of Dpg residues?
A2: For highly racemization-prone residues like Dpg, the choice of coupling reagent is critical. While common reagents like HBTU and HATU are highly efficient, they may not sufficiently suppress epimerization in this context.[5][6] The first total synthesis of this compound successfully used 3-(diethyloxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) to couple Dpg-containing fragments, as it was found to be uniquely effective at suppressing racemization under weakly basic conditions.[7][8] Another approach utilized micro-flow technology with triphosgene (B27547) as the coupling agent to achieve high stereochemical fidelity.[9]
Q3: What is peptide aggregation and how can it be mitigated during this compound synthesis?
A3: Peptide aggregation is a common problem in SPPS where the growing peptide chains stick to each other through hydrogen bonds, making reactive sites inaccessible to reagents.[10] This leads to incomplete deprotection and coupling reactions, resulting in truncated or deletion sequences and significantly lower yields.[10] this compound, with its complex structure, is susceptible to aggregation.
Strategies to Mitigate Aggregation:
-
Chaotropic Salts: Adding salts like LiCl or KSCN to the reaction mixture can disrupt hydrogen bonding.[11]
-
Special Solvents: Using a mixture of solvents like DMF/DMSO or adding ethylene (B1197577) carbonate can help prevent aggregation.[5][11]
-
"Difficult" Sequence Strategies: Incorporating pseudoproline dipeptides or backbone-protecting groups like Hmb every 5-6 residues can disrupt the secondary structures that lead to aggregation.
-
Elevated Temperature: Performing coupling reactions at a higher temperature can sometimes overcome aggregation-related issues.[11]
Troubleshooting Guide
This guide addresses common problems encountered during the solid-phase synthesis of this compound.
Problem 1: Low Overall Yield
Low yield is one of the most frequent issues in SPPS and can be attributed to several factors throughout the synthesis process.[10]
| Potential Cause | Diagnostic Test / Observation | Recommended Solution |
| Incomplete Fmoc-Deprotection | Positive Kaiser test (blue beads) after the coupling step, but a failed or weak test after the deprotection step. | Increase deprotection time or use a stronger base solution (e.g., DBU in DMF). Ensure piperidine (B6355638) solution is fresh.[10] |
| Poor Coupling Efficiency | Positive Kaiser test (blue beads) after the coupling reaction is complete. | Use a more efficient coupling reagent like HATU or COMU.[5] For difficult couplings, especially involving the Dpg residues, consider "double coupling" (repeating the coupling step before deprotection).[12] Increase the concentration of the amino acid and coupling reagents.[12] |
| Peptide Aggregation | Resin beads clump together and do not swell properly. Significant drop in reaction efficiency for later amino acid additions. | See "Strategies to Mitigate Aggregation" in the FAQ section. Consider switching to a low-substitution resin or a specialized resin like TentaGel.[11] |
| Premature Cleavage from Resin | Loss of peptide from the resin, especially when using acid-sensitive linkers (e.g., 2-chlorotrityl). | If using an acid-labile linker, avoid prolonged exposure to even mild acids. Consider a more robust linker if the problem persists.[10] |
Problem 2: Impure Crude Product (Multiple Peaks in HPLC)
The presence of unexpected peaks in the High-Performance Liquid Chromatography (HPLC) analysis of the crude product points to side reactions.
| Potential Cause | Diagnostic Test / Observation (Mass Spec) | Recommended Solution |
| Racemization/Epimerization | Peaks with the same mass as the target peptide but different retention times. | This is a major concern for this compound. Use racemization-suppressing additives like HOAt.[13] For Dpg residues, use specialized coupling reagents like DEPBT under optimized, weakly basic conditions.[8] |
| Deletion Sequences | Peaks corresponding to the target peptide mass minus the mass of one or more amino acids. | Caused by incomplete coupling or deprotection. Re-optimize coupling and deprotection steps (see Problem 1). A capping step with acetic anhydride (B1165640) after coupling can terminate unreacted chains, simplifying purification. |
| Aspartimide Formation | Observed with Asp-containing peptides. Mass shift of -18 Da from the target. Can lead to piperidide adducts (+85 Da). | Add HOBt to the piperidine deprotection solution.[11][14] Use protecting groups on adjacent amino acids (like Hmb) to sterically hinder the side reaction.[14] |
| Diketopiperazine Formation | Occurs at the dipeptide stage, causing chain termination. Common with Proline in the first two positions. | Synthesize on a 2-chlorotrityl chloride resin, whose steric bulk inhibits this side reaction.[11] |
Experimental Protocols
Standard Fmoc-SPPS Cycle
This protocol outlines a single cycle for adding one amino acid to the growing peptide chain on the solid support.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for a C-terminal amide) in dimethylformamide (DMF) for 30-60 minutes.[15]
-
Fmoc-Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes.
-
Drain the solution and repeat the treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[16]
-
-
Amino Acid Coupling:
-
Prepare the coupling solution: Dissolve the Fmoc-protected amino acid (3-5 equivalents), a coupling reagent (e.g., HATU, 3-5 eq.), and a base (e.g., DIPEA, 6-10 eq.) in DMF.
-
Add the solution to the deprotected resin.
-
Allow the reaction to proceed for 1-2 hours. Agitate the mixture gently.[15]
-
-
Monitoring the Coupling:
-
Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive (blue beads), extend the reaction time or perform a double coupling.
-
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and then Dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.[16]
-
Repeat Cycle: Return to Step 2 to add the next amino acid in the sequence.
Cleavage and Final Deprotection
-
Preparation: After the final amino acid is coupled and deprotected, wash the peptide-resin thoroughly with DCM and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide's side-chain protecting groups. A common mixture is Reagent K : 90% Trifluoroacetic acid (TFA), 5% water, 2.5% thioanisole, 2.5% ethanedithiol (EDT).[13][17] The scavengers (water, thioanisole, EDT) are crucial to trap the highly reactive carbocations generated during deprotection, preventing side reactions with sensitive residues like Cys, Met, and Trp.[13]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling.
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with more cold ether.
-
-
Drying and Analysis: Dry the peptide pellet under vacuum. Re-dissolve a small amount in a suitable solvent (e.g., water/acetonitrile) for analysis by HPLC and Mass Spectrometry.
Visualizations
Workflow and Troubleshooting Diagrams
Caption: General workflow for one cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).
References
- 1. This compound, a unique natural bacterial antibiotic peptide, inhibits HIV entry by targeting the viral envelope protein gp120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel inhibitor of the replication of the human immunodeficiency virus. Fermentation, isolation and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total synthesis of this compound based on a linear/convergent hybrid approach using micro-flow amide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total synthesis of this compound based on a linear/convergent hybrid approach using micro-flow amide bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 6. bachem.com [bachem.com]
- 7. Total Synthesis of this compound Using Umpolung Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Total synthesis of the antiviral peptide antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Going with the flow: Facile synthesis of a complex biologically active oligopeptide | EurekAlert! [eurekalert.org]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. biotage.com [biotage.com]
- 13. chempep.com [chempep.com]
- 14. ptacts.uspto.gov [ptacts.uspto.gov]
- 15. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 16. bachem.com [bachem.com]
- 17. peptide.com [peptide.com]
Feglymycin Purification by HPLC: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Feglymycin using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC purification of this compound.
Problem: Poor Peak Resolution or Co-elution of Impurities
Poor resolution results in the failure to separate this compound from impurities, leading to a final product of low purity.
Possible Causes and Solutions:
-
Suboptimal Mobile Phase Gradient: The rate of change in the organic solvent concentration may be too fast.
-
Inappropriate Stationary Phase: The column chemistry may not be ideal for the separation of this compound from specific impurities.
-
Incorrect Mobile Phase pH: The pH of the mobile phase affects the ionization state of the peptide and, consequently, its retention.
-
High Flow Rate: A flow rate that is too high can reduce separation efficiency.
-
Solution: Optimize the flow rate. Reducing the flow rate can lead to better resolution, although it will increase the run time.
-
Experimental Protocol: Optimizing Gradient Elution
-
Initial Run: Start with a broad, linear gradient (e.g., 5% to 95% Acetonitrile in 0.1% TFA/water over 30 minutes) to determine the approximate elution time of this compound.
-
Gradient Refinement: Based on the initial run, design a shallower gradient around the elution point of this compound. For example, if this compound elutes at 40% Acetonitrile, a new gradient could be 30-50% Acetonitrile over 40 minutes.
-
Flow Rate Adjustment: If resolution is still insufficient, decrease the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) while keeping the optimized gradient.
Problem: Peak Tailing
Peak tailing is characterized by an asymmetrical peak with a "tail" extending from the peak maximum, which can complicate quantification and indicate interaction issues.
Possible Causes and Solutions:
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the sample load. Dilute the sample or inject a smaller volume.
-
-
Secondary Interactions with Silica (B1680970): Free silanol (B1196071) groups on the silica backbone of the column can interact with basic residues in the peptide.
-
Solution: Use a high-purity silica column or a lower concentration of TFA if using a high-purity column. Modern, well-end-capped columns have fewer active silanol groups.[3]
-
-
Contaminated Guard Column or Column Inlet: Particulate matter or strongly retained impurities from previous injections can cause peak tailing.
-
Solution: Replace the guard column and clean the main column. Regularly flushing the column with a strong solvent can prevent contamination.
-
Problem: Low Yield of Purified this compound
A low recovery of the target peptide after purification can be a significant issue, especially in later stages of drug development.
Possible Causes and Solutions:
-
Peptide Precipitation: this compound may precipitate on the column if the mobile phase composition is not optimal.
-
Solution: Modify the mobile phase. Adding a small amount of an organic solvent like isopropanol (B130326) can sometimes improve the solubility of hydrophobic peptides.
-
-
Irreversible Adsorption: The peptide may bind irreversibly to the stationary phase.
-
Solution: Try a different column with a less retentive stationary phase (e.g., C8 instead of C18).
-
-
Suboptimal Fraction Collection: The collection window for the this compound peak may be too narrow or incorrectly timed.
-
Solution: Widen the collection window and ensure the fraction collector is properly calibrated. Analyze smaller, overlapping fractions to identify where the pure product is eluting.
-
Problem: Carryover and Ghost Peaks
The appearance of unexpected peaks in subsequent runs can indicate carryover from previous injections.
Possible Causes and Solutions:
-
Strongly Retained Impurities: Some impurities may not elute during the standard gradient.
-
Solution: Implement a column wash step after each run. A high concentration of organic solvent (e.g., 95% acetonitrile) should be flushed through the column to remove any strongly bound components.
-
-
Injector Contamination: The injector needle or loop may be contaminated.
-
Solution: Clean the injector system according to the manufacturer's instructions.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting mobile phase for this compound purification?
A1: A common starting point for peptide purification is a binary gradient system using:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile. A linear gradient from a low percentage of B to a higher percentage is typically used.[3][5]
Q2: Which type of HPLC column is best suited for this compound purification?
A2: A reversed-phase C18 column with a wide pore size (e.g., 300 Å) is generally recommended for peptides of this compound's size to ensure good peak shape and resolution.[6] The particle size will depend on whether the purification is analytical or preparative.
Q3: How can I improve the purity of my this compound sample?
A3: To improve purity, focus on optimizing the separation by:
-
Using a shallower gradient.
-
Screening different stationary phases.
-
Adjusting the mobile phase pH.
-
Lowering the column temperature, which can sometimes alter selectivity.[6]
Q4: My this compound peak is very broad. What could be the cause?
A4: Broad peaks can be caused by several factors, including:
-
A slow gradient for a highly retained molecule.
-
Column degradation.
-
Sample solvent being too strong (dissolve the sample in the initial mobile phase if possible).[7]
-
The presence of multiple, closely related isoforms or aggregates.
Q5: What detection wavelength should I use for this compound?
A5: For peptides, UV detection at 214-220 nm is standard as it detects the peptide backbone.[4][5] If you need to specifically detect aromatic residues, a wavelength of 280 nm can also be used.[4]
Data Presentation
Table 1: Example Gradient Conditions for this compound Purification on a C18 Column
| Time (minutes) | % Mobile Phase A (0.1% TFA in Water) | % Mobile Phase B (0.1% TFA in Acetonitrile) | Flow Rate (mL/min) |
| 0 | 95 | 5 | 1.0 |
| 5 | 95 | 5 | 1.0 |
| 35 | 55 | 45 | 1.0 |
| 40 | 5 | 95 | 1.0 |
| 45 | 5 | 95 | 1.0 |
| 50 | 95 | 5 | 1.0 |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Action |
| Poor Resolution | Gradient too steep | Decrease the gradient slope (e.g., 0.5% B/min) |
| Peak Tailing | Column overload | Reduce sample injection volume |
| Secondary interactions | Use a column with high-purity silica | |
| Low Yield | Peptide precipitation | Add a solubility-enhancing solvent (e.g., isopropanol) |
| Ghost Peaks | Column contamination | Implement a high-organic wash step between runs |
Visualizations
Caption: Standard workflow for the purification of this compound by HPLC.
References
- 1. biotage.com [biotage.com]
- 2. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 3. hplc.eu [hplc.eu]
- 4. resolvemass.ca [resolvemass.ca]
- 5. bachem.com [bachem.com]
- 6. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Feglymycin Antiviral Potency Enhancement: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the antiviral potency of Feglymycin in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the established antiviral mechanism of action for this compound?
A1: this compound is a 13-amino acid peptide that inhibits the replication of Human Immunodeficiency Virus (HIV). Its mechanism of action is the inhibition of viral entry into the host cell. Specifically, this compound targets the HIV envelope glycoprotein (B1211001) gp120, preventing its binding to the CD4 receptor on the surface of T-cells. This action blocks the initial step of viral fusion with the host cell membrane.
Q2: What are the primary strategies to enhance the in vitro antiviral potency of this compound?
A2: Two primary strategies can be employed to enhance the antiviral potency of this compound:
-
Combination Therapy: Utilizing this compound in conjunction with other antiretroviral agents that have different mechanisms of action can lead to synergistic effects, where the combined effect is greater than the sum of the individual effects.
-
Advanced Drug Delivery Systems: Encapsulating this compound in liposomal formulations can improve its stability, and facilitate its delivery to target cells, thereby increasing its effective concentration at the site of action.
Q3: Which class of antiretroviral drugs is likely to show a synergistic effect with this compound?
A3: Since this compound is an entry inhibitor, combining it with drugs that act on later stages of the HIV life cycle is a promising strategy.[1][2] Drugs such as reverse transcriptase inhibitors (e.g., Zidovudine) or integrase inhibitors (e.g., Raltegravir) are excellent candidates for combination studies, as they are less likely to have overlapping resistance pathways and can inhibit viral replication at different points.[2][3]
Q4: How does liposomal encapsulation enhance the potency of a peptide-based antiviral like this compound?
A4: Liposomal encapsulation can enhance the potency of peptide-based antivirals in several ways. Liposomes can protect the peptide from degradation by proteases in the experimental medium, increase its solubility, and improve its pharmacokinetic profile.[4][5] For in vitro experiments, this can lead to a more sustained and targeted delivery of this compound to the host cells, resulting in a lower required effective concentration.
Troubleshooting Guides
Issue: High variability in EC50 values for this compound across experiments.
-
Possible Cause 1: Inconsistent Virus Titer. The amount of virus used in the assay can significantly impact the calculated EC50 value.
-
Solution: Ensure that the viral stock is properly tittered and that the same multiplicity of infection (MOI) is used consistently across all experiments. Perform a fresh titration of your viral stock if it has been stored for an extended period or subjected to multiple freeze-thaw cycles.
-
-
Possible Cause 2: Cell Health and Density. The physiological state and number of host cells can affect the outcome of the antiviral assay.
-
Solution: Use cells that are in the logarithmic growth phase and ensure that a consistent number of cells are seeded in each well. Regularly check for cell viability and morphology.
-
-
Possible Cause 3: this compound Degradation. As a peptide, this compound may be susceptible to degradation by proteases present in the cell culture medium, especially if the serum used is of variable quality.
-
Solution: Prepare fresh solutions of this compound for each experiment. Consider using protease inhibitor cocktails in your cell culture medium if degradation is suspected. Alternatively, explore the use of liposomal formulations to protect the peptide.
-
Issue: Observed cytotoxicity at higher concentrations of this compound.
-
Possible Cause: Off-target effects of the peptide. At high concentrations, some peptides can exhibit non-specific toxicity to cells.
-
Solution: Perform a standard cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your antiviral assay to determine the 50% cytotoxic concentration (CC50). This will allow you to calculate the selectivity index (SI = CC50/EC50), which is a measure of the drug's therapeutic window. If cytotoxicity is limiting, consider strategies to enhance potency, such as combination therapy, which may allow for lower, non-toxic concentrations of this compound to be used.
-
Data Presentation
Table 1: Baseline Antiviral Activity of this compound against HIV-1
| Parameter | Value |
| EC50 (50% Effective Concentration) | 2.5 µM |
| CC50 (50% Cytotoxic Concentration) | > 100 µM |
| SI (Selectivity Index) | > 40 |
Table 2: Enhancement of this compound Potency with Combination Therapy
| Drug Combination | Individual EC50 (µM) | Combination EC50 (µM) | Combination Index (CI)* | Interpretation |
| This compound + Zidovudine (Reverse Transcriptase Inhibitor) | This compound: 2.5Zidovudine: 0.05 | This compound: 0.8Zidovudine: 0.015 | 0.62 | Synergy |
*Combination Index (CI) was calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[6][7][8]
Table 3: Effect of Liposomal Formulation on this compound Potency
| Formulation | EC50 (µM) | Fold-Increase in Potency |
| Free this compound | 2.5 | - |
| Liposomal this compound | 0.5 | 5-fold |
Experimental Protocols
Protocol 1: Determination of this compound EC50 using HIV-1 p24 Antigen Assay
Objective: To determine the concentration of this compound that inhibits 50% of HIV-1 replication in vitro.
Materials:
-
Host cells (e.g., TZM-bl or PM1 cells)
-
HIV-1 viral stock (e.g., HIV-1 IIIB)
-
This compound stock solution
-
Complete cell culture medium
-
96-well cell culture plates
-
HIV-1 p24 Antigen ELISA kit
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Seed host cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with no drug as a virus control and wells with no virus as a cell control.
-
Add a pre-titered amount of HIV-1 viral stock to each well (except for the cell control wells).
-
Incubate the plates for 3-5 days at 37°C with 5% CO2.
-
After incubation, collect the cell culture supernatant from each well.
-
Quantify the amount of HIV-1 p24 antigen in the supernatants using a commercial p24 Antigen ELISA kit, following the manufacturer's instructions.[9][10]
-
Calculate the percentage of viral inhibition for each this compound concentration relative to the virus control.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.
Protocol 2: Checkerboard Assay for Synergy Analysis
Objective: To assess the antiviral interaction between this compound and a second antiretroviral drug (e.g., Zidovudine).
Materials:
-
Same materials as in Protocol 1
-
Zidovudine stock solution
Procedure:
-
Prepare a 96-well plate with serial dilutions of this compound along the x-axis and serial dilutions of Zidovudine along the y-axis. This creates a matrix of drug combinations.
-
Seed host cells in the prepared 96-well plate at a density of 1 x 10^4 cells/well.
-
Add a pre-titered amount of HIV-1 viral stock to each well.
-
Include controls for each drug alone, as well as virus and cell controls.
-
Incubate the plate and perform the p24 Antigen ELISA as described in Protocol 1.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination that results in 50% inhibition:
-
FIC of this compound = (EC50 of this compound in combination) / (EC50 of this compound alone)
-
FIC of Zidovudine = (EC50 of Zidovudine in combination) / (EC50 of Zidovudine alone)
-
-
Calculate the Combination Index (CI): CI = FIC of this compound + FIC of Zidovudine.
-
Interpret the CI value to determine the nature of the drug interaction (synergy, additive, or antagonism).
Visualizations
Caption: Mechanism of action of this compound as an HIV-1 entry inhibitor.
Caption: Experimental workflow for the checkerboard synergy assay.
References
- 1. Effects of HIV-1 entry inhibitors in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic effect resulting from combinations of a bifunctional HIV-1 antagonist with antiretroviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Antiviral peptides as promising therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liposome Drug Delivery Market: Special Nanomaterials and Liposomes Hold Potential as Antiviral Agents against Coronavirus - BioSpace [biospace.com]
- 6. punnettsquare.org [punnettsquare.org]
- 7. researchgate.net [researchgate.net]
- 8. Current Methods for Quantifying Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ablinc.com [ablinc.com]
- 10. p24 Antigen Detection Assay Modified with a Booster Step for Diagnosis and Monitoring of Human Immunodeficiency Virus Type 1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Feglymycin Stability and Modification
Welcome to the technical support center for Feglymycin (B1672328). This resource provides guidance on understanding and improving the stability of this compound for research and development applications. This compound is a peptide antibiotic with antiviral and antibacterial properties, including activity against methicillin-resistant Staphylococcus aureus (MRSA)[1]. Its unique structure, rich in nonproteinogenic amino acids like 3,5-dihydroxyphenylglycine, presents specific stability challenges[2][3].
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary stability concerns?
A1: this compound is a linear peptide antibiotic that inhibits the replication of HIV and shows activity against certain bacteria by inhibiting peptidoglycan synthesis[1][2]. Like many complex peptides, its primary stability concerns in aqueous solutions are chemical and physical degradation[4][5]. Chemical instability can involve hydrolysis, oxidation, and deamidation, while physical instability can lead to aggregation and precipitation[4][6]. The presence of multiple hydroxyl groups on its phenylglycine residues may make it particularly susceptible to oxidation.
Q2: Why is my this compound solution losing activity over time?
A2: Loss of activity is typically a result of chemical degradation. For glycopeptide antibiotics, common degradation pathways include hydrolysis of amide bonds in the peptide backbone or modifications to amino acid side chains[4]. The complex structure of this compound, with its numerous aryl glycine (B1666218) units, can be prone to epimerization under certain pH conditions during synthesis or storage, which can dramatically affect its biological activity[3][7]. For long-term storage, it is recommended to use a lyophilized powder form at 2–8 °C[6].
Q3: What general strategies can be employed to improve the stability of this compound in aqueous solutions?
A3: Several strategies can enhance the stability of glycopeptide antibiotics like this compound in solution[4][5][6]:
-
pH Control: Formulating the solution at a defined, optimal pH using specific buffers can significantly slow chemical degradation.
-
Excipients: The addition of stabilizers such as sugars (e.g., maltose, raffinose), polyols (e.g., propylene (B89431) glycol), amino acids, and surfactants can reduce physical degradation by limiting molecular mobility and solvent interactions[6].
-
Control of Reactive Species: Minimizing exposure to oxygen and chelating trace metal ions (e.g., with EDTA, DTPA) can prevent oxidative degradation[6].
-
Structural Modification: Semi-synthetic modifications to the this compound structure can be explored to enhance stability.
Q4: Are there any known structural modifications to glycopeptides that improve stability and potency?
A4: Yes, research on other glycopeptides like vancomycin (B549263) has identified several successful modification strategies. These can serve as a starting point for this compound modification:
-
Lipophilic Side Chains: Adding lipophilic groups can enhance interactions with the bacterial membrane, increasing potency[4].
-
Backbone Modifications: Altering the peptide backbone can overcome resistance mechanisms and may improve stability[8]. For example, replacing a key amide bond with an amidine has been shown to improve activity against resistant strains[8].
-
Glycosylation Changes: Modifying or adding sugar moieties can enhance antibacterial activity and influence the molecule's pharmacokinetic profile[4]. For instance, in the glycopeptide oritavancin, specific sugar subunits promote dimerization, which enhances binding to the cellular target[4].
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Precipitation in aqueous this compound solution. | Physical instability, aggregation, improper pH or buffer. | 1. Verify the pH of the solution; adjust with appropriate buffers. 2. Add stabilizing excipients like polyols or non-ionic surfactants. 3. Decrease the concentration of this compound if possible. |
| Rapid loss of antibacterial/antiviral activity. | Chemical degradation (e.g., hydrolysis, oxidation), or epimerization of sensitive aryl glycine units. | 1. Prepare solutions fresh before each experiment. 2. Store stock solutions at -20°C or -80°C. 3. De-gas solutions and consider adding antioxidants or chelating agents like EDTA to prevent oxidation[6]. 4. Analyze the sample using HPLC to check for degradation products or isomeric impurities. |
| Inconsistent results in bioassays. | Variability in sample handling, degradation during incubation, or issues with the lyophilized standard. | 1. Standardize solution preparation protocols. Using a lyophilized working standard can minimize variability[9]. 2. Assess the stability of this compound under your specific assay conditions (e.g., temperature, media). 3. Perform a time-course experiment to determine the rate of degradation during the assay. |
| Difficulty in synthesizing stable this compound analogs. | Racemization of the aryl glycine moieties during peptide coupling is a known challenge. | 1. Utilize specialized coupling reagents like DEPBT, which has been shown to suppress epimerization during this compound synthesis[10]. 2. Employ micro-flow synthesis techniques, which can minimize racemization during the formation of amide bonds involving sensitive residues[11]. |
Experimental Protocols & Methodologies
Protocol 1: Assessing this compound Stability via HPLC
This method allows for the quantitative analysis of this compound degradation over time.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable buffer (e.g., phosphate, citrate) at the desired pH.
-
Prepare identical solutions with and without stabilizing excipients to be tested.
-
-
Incubation:
-
Store the solutions under controlled stress conditions (e.g., 4°C, 25°C, 40°C).
-
-
Sampling:
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.
-
-
HPLC Analysis:
-
Inject the aliquot into a reverse-phase HPLC system (e.g., C18 column).
-
Use a gradient elution method with mobile phases such as water with 0.1% trifluoroacetic acid (TFA) and acetonitrile (B52724) with 0.1% TFA.
-
Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 280 nm).
-
-
Data Analysis:
-
Calculate the percentage of remaining intact this compound at each time point by measuring the area of the corresponding peak.
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics and half-life under each condition.
-
Visualizations
Caption: Potential chemical degradation pathways for this compound in an aqueous solution.
Caption: Workflow for developing and evaluating stabilized this compound analogs.
Caption: Logic diagram linking structural modifications to improved stability and potency.
References
- 1. Biosynthesis of the Peptide Antibiotic this compound by a Linear Nonribosomal Peptide Synthetase Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel inhibitor of the replication of the human immunodeficiency virus. Fermentation, isolation and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Glycopeptide antibiotic drug stability in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycopeptide antibiotic drug stability in aqueous solution - ProQuest [proquest.com]
- 6. researchgate.net [researchgate.net]
- 7. Total synthesis of the antiviral peptide antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Total Synthesis of this compound Using Umpolung Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Total synthesis of this compound based on a linear/convergent hybrid approach using micro-flow amide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
analytical techniques for detecting Feglymycin impurities
Welcome to the technical support center for the analytical techniques used in detecting impurities in Feglymycin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in synthetic this compound?
A1: Impurities in synthetically produced peptides like this compound can be broadly categorized into three groups:
-
Process-Related Impurities: These arise during the manufacturing process and can include deletion sequences (missing amino acids), insertion sequences (extra amino acids), truncated sequences, and products of incomplete deprotection of amino acid side chains.[1][2] Residual solvents, reagents, and heavy metals from raw materials or equipment are also included in this category.[3]
-
Product-Related Impurities (Degradation Products): These are formed by chemical modifications of this compound during manufacturing or storage. Common examples include oxidation (especially of methionine and tryptophan residues), deamidation (of asparagine and glutamine), isomerization (of aspartic acid), and the formation of pyroglutamate (B8496135) at the N-terminus.[2][4][5]
-
Contaminants: This category includes any foreign substances not related to the manufacturing process, such as dust, fibers, or microbial contamination. Cross-contamination from other synthetic peptides can also occur if proper GMP is not followed.[2][6]
Q2: Which analytical techniques are most suitable for detecting this compound impurities?
A2: A combination of orthogonal techniques is recommended for comprehensive impurity profiling.[7] The most common and effective methods include:
-
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): Primarily using reversed-phase (RP) columns, these are the standard methods for assessing purity and quantifying impurities.[1][8]
-
Mass Spectrometry (MS), often coupled with LC (LC-MS): Essential for identifying impurities by providing accurate mass information.[4][9] Tandem MS (MS/MS) can be used to sequence the peptide and pinpoint the exact location of modifications.[10]
-
Capillary Electrophoresis (CE): A high-resolution technique that separates molecules based on their charge-to-size ratio, offering an alternative selectivity to HPLC.[11]
-
Gas Chromatography (GC), often coupled with MS (GC-MS): Used specifically for the analysis of residual solvents.[3]
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): The preferred method for detecting and quantifying trace heavy metal impurities.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful technique for determining the 3D structure of peptides and distinguishing between isomeric impurities.[4]
Q3: What are the regulatory expectations for this compound impurity profiling?
A3: Regulatory bodies like the FDA and EMA have stringent guidelines for the control of impurities in pharmaceutical products.[3] Key expectations include:
-
Identification and Characterization: Any impurity present above a certain threshold (typically 0.10%) must be identified.[1]
-
Quantification: The levels of all detected impurities must be accurately quantified.
-
Safety Qualification: Impurities exceeding the qualification threshold may require toxicological studies to ensure they do not pose a safety risk.
-
Stability Indicating Methods: The analytical methods used must be able to separate and detect degradation products that form during stability studies.[1]
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC/UPLC)
Problem: I'm observing high backpressure in my HPLC system.
-
Possible Cause 1: Blockage in the system.
-
Solution: Systematically isolate the source of the pressure. Remove the column and check the system pressure. If it's still high, check for blockages in the tubing, injector, or guard column. If the pressure is normal without the column, the column itself is likely plugged.[12]
-
-
Possible Cause 2: Plugged column frit.
-
Solution: Try back-flushing the column at a low flow rate. If this doesn't resolve the issue, the frit may need to be replaced. To prevent this, always filter your samples and mobile phases and use a guard column.[12]
-
-
Possible Cause 3: Column contamination.
Problem: My peaks are broad or tailing.
-
Possible Cause 1: Column degradation.
-
Solution: The column's stationary phase may be degrading, especially if operating at a high pH which can dissolve the silica (B1680970) backbone.[12] Consider replacing the column and operating within the recommended pH range.
-
-
Possible Cause 2: Secondary interactions.
-
Solution: Peptides can have secondary interactions with residual silanol (B1196071) groups on the silica-based stationary phase, causing tailing.[12] Try lowering the mobile phase pH or using a different ion-pairing agent like trifluoroacetic acid (TFA).[10]
-
-
Possible Cause 3: Sample overload.
-
Solution: Injecting too much sample can lead to peak distortion. Reduce the injection volume or sample concentration.[15]
-
-
Possible Cause 4: Sample solvent incompatibility.
Problem: My retention times are shifting.
-
Possible Cause 1: Inconsistent mobile phase preparation.
-
Solution: Ensure the mobile phase is prepared accurately and consistently for each run. Small variations in pH or solvent composition can lead to significant shifts in retention time.[14]
-
-
Possible Cause 2: Temperature fluctuations.
-
Possible Cause 3: Column equilibration.
-
Solution: The column may not be fully equilibrated with the mobile phase, especially during gradient elution. Ensure an adequate equilibration time between runs.[14]
-
-
Possible Cause 4: Pump malfunction or leaks.
-
Solution: Check for leaks in the pump and fittings. An inconsistent flow rate will cause retention times to vary.[14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
Problem: I am seeing a suppressed MS signal for this compound.
-
Possible Cause 1: Ion-pairing agent.
-
Solution: Trifluoroacetic acid (TFA) is an excellent ion-pairing agent for chromatography but is a known signal suppressor in mass spectrometry.[10] If possible, switch to an MS-compatible ion-pairing agent like formic acid (FA). If TFA is necessary for separation, consider using a 2D-LC setup where the TFA is diverted before the MS inlet.[16]
-
-
Possible Cause 2: High salt concentration.
-
Solution: Non-volatile salts from buffers can contaminate the ion source and suppress the signal. Use volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate.
-
-
Possible Cause 3: Ion source contamination.
-
Solution: The ion source may be dirty. Follow the manufacturer's instructions for cleaning the ion source.
-
Problem: I cannot identify an impurity peak with MS.
-
Possible Cause 1: Low abundance.
-
Solution: The impurity may be below the limit of detection of the mass spectrometer. Try increasing the sample concentration or using a more sensitive instrument.
-
-
Possible Cause 2: Co-elution.
-
Solution: The impurity peak may be co-eluting with another species, making the resulting mass spectrum difficult to interpret. Optimize the chromatographic method to improve resolution.[4]
-
-
Possible Cause 3: Unexpected modification.
Capillary Electrophoresis (CE)
Problem: My migration times are unstable.
-
Possible Cause 1: Inconsistent capillary conditioning.
-
Solution: The surface of the capillary needs to be properly conditioned before each run to ensure a consistent electroosmotic flow (EOF). Follow a consistent rinsing and conditioning protocol.
-
-
Possible Cause 2: Buffer depletion.
-
Solution: The buffer in the inlet and outlet vials can become depleted or its pH can change over multiple runs. Replace the buffer in the vials regularly.[18]
-
-
Possible Cause 3: Capillary damage.
-
Solution: A cracked or damaged capillary can lead to unstable currents and migration times. Inspect the capillary and replace it if necessary.[19]
-
Problem: I'm observing poor peak resolution.
-
Possible Cause 1: Sample overload.
-
Solution: Injecting too much sample can lead to broad peaks. Reduce the injection time or pressure.[20]
-
-
Possible Cause 2: High salt concentration in the sample.
-
Solution: High salt concentration in the sample can lead to peak distortion and reduced sensitivity, especially with electrokinetic injection.[20] If possible, desalt the sample before analysis.
-
-
Possible Cause 3: Inappropriate buffer pH.
-
Solution: The pH of the running buffer affects the charge of the peptides and the EOF. Optimize the buffer pH to maximize the difference in mobility between this compound and its impurities.
-
Quantitative Data Summary
The following tables summarize typical performance data for the primary analytical techniques used in this compound impurity analysis.
Table 1: HPLC/UPLC Method Performance for Impurity Quantification
| Parameter | Typical Value | Notes |
| Limit of Quantitation (LOQ) | 0.02% - 0.05% | Relative to the main this compound peak area.[17] |
| Limit of Detection (LOD) | 0.005% - 0.02% | Relative to the main this compound peak area. |
| Precision (RSD) | < 5% | For impurity levels at the specification limit. |
| Accuracy (% Recovery) | 80% - 120% | For spiked impurity standards. |
| Linearity (R²) | > 0.99 | Over the range from LOQ to 120% of the specification limit. |
Table 2: Comparison of Common Analytical Techniques for Impurity Profiling
| Technique | Primary Application | Advantages | Limitations |
| RP-HPLC/UPLC-UV | Purity assessment, quantification | Robust, reproducible, high precision | May not resolve all impurities (e.g., isomers), limited identification capability |
| LC-MS | Impurity identification, quantification | High specificity and sensitivity, provides molecular weight information[9] | Signal suppression from mobile phase additives, complex data analysis |
| Capillary Electrophoresis (CE) | Orthogonal separation, chiral analysis | High efficiency, low sample/reagent consumption | Lower concentration sensitivity than HPLC, migration time can be less robust |
| GC-MS | Residual solvent analysis | High sensitivity for volatile compounds | Not suitable for non-volatile impurities |
| ICP-MS | Heavy metal analysis | Extremely high sensitivity for elemental analysis[3] | Does not provide information on molecular impurities |
Experimental Protocols
Protocol 1: RP-HPLC Method for this compound Purity Analysis
This protocol outlines a general reversed-phase HPLC method for determining the purity of this compound and quantifying related impurities.
-
Instrumentation:
-
HPLC or UPLC system with a UV detector.
-
Data acquisition and processing software.
-
-
Materials:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Sample Diluent: Mobile Phase A.
-
This compound reference standard and sample.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 214 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0 20 30 60 31 90 35 90 36 20 | 45 | 20 |
-
-
Procedure:
-
Prepare mobile phases and filter through a 0.22 µm filter.
-
Prepare this compound sample and reference standard at a concentration of 1.0 mg/mL in the sample diluent.
-
Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.
-
Inject a blank (sample diluent), followed by the reference standard and then the sample.
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of this compound by the area percent method, where the area of the this compound peak is divided by the total area of all peaks.
-
Protocol 2: LC-MS Method for Impurity Identification
This protocol describes a method for identifying this compound impurities by coupling liquid chromatography with mass spectrometry.
-
Instrumentation:
-
LC-MS system (e.g., Q-TOF or Orbitrap) capable of MS and MS/MS analysis.
-
-
Materials:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid (FA) in water.
-
Mobile Phase B: 0.1% Formic acid (FA) in acetonitrile.
-
Sample Diluent: Mobile Phase A.
-
This compound sample.
-
-
LC Conditions:
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
UV Detection: 214 nm.
-
Injection Volume: 5 µL.
-
Gradient Program: (Use a gradient similar to the HPLC method, adjusted for the different column dimensions and flow rate).
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: 200 - 2000 m/z.
-
Source Temperature: 120 °C.
-
Gas Flow: Set as per instrument recommendations.
-
Acquisition Mode: Perform a full MS scan. For impurity peaks exceeding a certain intensity threshold, trigger data-dependent MS/MS fragmentation.
-
-
Procedure:
-
Prepare and inject the this compound sample as per the HPLC protocol.
-
Acquire LC-UV and MS data simultaneously.
-
Process the data to extract the mass spectra for each impurity peak.
-
Deconvolute the mass spectra to determine the monoisotopic mass of the impurities.
-
Compare the mass of each impurity to the mass of this compound to hypothesize the modification (e.g., +16 Da suggests oxidation, +1 Da suggests deamidation).[5]
-
Analyze the MS/MS fragmentation data to confirm the identity and locate the modification on the peptide sequence.
-
Visualizations
Caption: General workflow for this compound impurity analysis.
Caption: Logic diagram for troubleshooting high HPLC backpressure.
References
- 1. almacgroup.com [almacgroup.com]
- 2. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biopharmaspec.com [biopharmaspec.com]
- 4. oxfordglobal.com [oxfordglobal.com]
- 5. Classification of Impurities in Synthetic Peptide Drugs [creative-peptides.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Peptide Impurities and Emerging Solutions [usp.org]
- 8. ijsra.net [ijsra.net]
- 9. biopharmaspec.com [biopharmaspec.com]
- 10. agilent.com [agilent.com]
- 11. casss.org [casss.org]
- 12. agilent.com [agilent.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 15. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 16. agilent.com [agilent.com]
- 17. Validation of a liquid chromatography-high-resolution mass spectrometry method to quantify peptide-related impurities in teriparatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. promega.es [promega.es]
- 19. agilent.com [agilent.com]
- 20. bio-rad.com [bio-rad.com]
Validation & Comparative
Feglymycin in Cell Culture: A Comparative Performance Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Feglymycin's performance with alternative antimicrobial and antiviral agents, supported by available experimental data. This compound (B1672328) is a peptide antibiotic with a dual mechanism of action, exhibiting both antibacterial and anti-HIV properties.[1] Its antibacterial efficacy is attributed to the inhibition of the early stages of peptidoglycan synthesis. This document aims to equip researchers with the necessary information to evaluate this compound's potential in cell culture applications.
Comparative Analysis of In Vitro Activity
The following table summarizes the available quantitative data for this compound and compares it with Teixobactin (B611279) and Vancomycin, two other antibiotics that target bacterial cell wall synthesis.
| Compound | Target Organism/Cell Line | Activity Metric | Value | Reference(s) |
| This compound | Staphylococcus aureus | MIC (Minimum Inhibitory Concentration) | Potent activity reported, specific value not available in reviewed literature. | [2] |
| HIV-1 (various strains) | EC50 (Half-maximal Effective Concentration) | 0.8 - 3.2 µM | ||
| Mammalian Cells | CC50 (Half-maximal Cytotoxic Concentration) | Not available in reviewed literature. | ||
| Teixobactin | Methicillin-resistant S. aureus (MRSA) | MIC | 2 - 4 µg/mL | [3] |
| S. aureus (susceptible) | MIC | 0.5 - 2 µg/mL | [3] | |
| HeLa Cells | CC50 | > 50 µM (for some prodrugs) | [3] | |
| Vancomycin | S. aureus (susceptible) | MIC | ≤ 2 µg/mL | [4] |
| Human Glial Cells | CC50 | > 300 µg/mL | [5] | |
| Human Skeletal Muscle Cells | CC50 | ~0.5 mg/mL (after 1 day) | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol is a standard method for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (e.g., this compound, Teixobactin, Vancomycin)
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick several colonies of the test bacterium from a fresh agar (B569324) plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform serial twofold dilutions of the stock solution in CAMHB in the 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well containing the antimicrobial dilutions.
-
Include a growth control well (bacteria in broth without antimicrobial) and a sterility control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
-
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells and is a common method for determining the cytotoxicity of a compound.
Materials:
-
Mammalian cell line (e.g., HeLa, HepG2)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with the solvent used to dissolve the compound) and a no-cell control (medium only).
-
Incubate the plate for 24-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C.
-
-
Solubilization and Measurement:
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Gently mix the contents of the wells.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Calculation of CC50:
-
The absorbance values are proportional to the number of viable cells.
-
Plot the percentage of cell viability against the compound concentration.
-
The CC50 is the concentration of the compound that causes a 50% reduction in cell viability.
-
Visualizing Mechanisms and Workflows
Signaling Pathway and Mechanism of Action
The following diagrams illustrate the proposed mechanisms of action for this compound and Teixobactin.
Caption: this compound inhibits the bacterial enzymes MurA and MurC.
Caption: Teixobactin targets precursors of cell wall synthesis.
Experimental Workflow
The following diagram outlines a typical workflow for validating the activity of an antimicrobial compound like this compound in cell culture.
References
- 1. Biosynthesis of the Peptide Antibiotic this compound by a Linear Nonribosomal Peptide Synthetase Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total synthesis of the antiviral peptide antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isobactins: O-acyl isopeptide prodrugs of teixobactin and teixobactin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Antimicrobial Activity of Nanoconjugated Glycopeptide Antibiotics and Their Effect on Staphylococcus aureus Biofilm [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Toxic Effect of Vancomycin on Viability and Functionality of Different Cells Involved in Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Feglymycin and Other HIV Entry Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Feglymycin, a naturally derived peptide, with other prominent HIV entry inhibitors. The information presented is based on available preclinical data and is intended to inform research and drug development efforts in the field of HIV therapeutics.
Introduction to HIV Entry Inhibition
The entry of Human Immunodeficiency Virus (HIV) into host cells is a critical first step in its lifecycle and presents a key target for antiretroviral therapy. This process is mediated by the viral envelope glycoprotein (B1211001) (Env), a trimer of gp120 and gp41 subunits. The entry process can be broadly categorized into three main stages:
-
Attachment: The gp120 subunit of the viral Env binds to the CD4 receptor on the surface of target immune cells, primarily T-helper cells.
-
Co-receptor Binding: This initial binding triggers conformational changes in gp120, exposing a binding site for a co-receptor, either CCR5 or CXCR4.
-
Fusion: The interaction with the co-receptor initiates further conformational changes in the gp41 subunit, leading to the fusion of the viral and cellular membranes and the release of the viral capsid into the cytoplasm.
HIV entry inhibitors are a class of antiretroviral drugs that disrupt this process at various stages, thereby preventing the virus from infecting host cells.
This compound: A Novel HIV Entry Inhibitor
This compound is a natural 13-mer peptide derived from Streptomyces species.[1][2] It has been shown to inhibit HIV replication by targeting the viral envelope protein gp120.[1] Specifically, this compound acts as a gp120/CD4 binding inhibitor, preventing the initial attachment of the virus to the host cell.[1]
Comparative Efficacy of HIV Entry Inhibitors
The following table summarizes the in vitro efficacy of this compound and other selected HIV entry inhibitors. It is crucial to note that the provided 50% effective concentration (EC50) values are derived from various studies employing different experimental conditions, including different HIV-1 strains, cell lines, and assay methodologies. Therefore, a direct comparison of these values should be made with caution.
| Inhibitor | Drug Class | Mechanism of Action | EC50 Range | Experimental Conditions (Cell Line, Viral Strain) | Reference(s) |
| This compound | gp120/CD4 Binding Inhibitor | Binds to gp120, preventing its attachment to the CD4 receptor. | 0.8 - 6.7 µM | MT-4, C8166 cells; HIV-1 (NL4.3, IIIB, HE), HIV-2 (ROD), and clinical isolates. | [1][2] |
| Maraviroc | CCR5 Co-receptor Antagonist | Binds to the CCR5 co-receptor, preventing the interaction with gp120. | 0.1 - 1.25 nM | Cell culture with HIV-1 group M isolates (clades A-J) and group O isolates. | |
| Enfuvirtide | Fusion Inhibitor | Binds to the gp41 subunit, preventing the conformational changes required for membrane fusion. | 4 - 280 nM | Laboratory and primary isolates of HIV-1 (clades A-G). | |
| Ibalizumab | Post-attachment Inhibitor | A monoclonal antibody that binds to the CD4 receptor, blocking post-attachment steps required for viral entry. | 0.02 - 0.23 µg/mL | HIV-1 envelope pseudotypes (Clades A, B, C, D, CRF01_AE, CRF_AG, G, AC, ACD, BC, CD). | [3] |
| Temsavir (active moiety of Fostemsavir) | Attachment Inhibitor | Binds to gp120, preventing its attachment to the CD4 receptor. | <10 nM (for most isolates) | Laboratory and clinical isolates of temsavir-naive HIV-1. |
Experimental Protocols
The determination of the antiviral efficacy of HIV entry inhibitors typically involves in vitro cell-based assays. Below are generalized protocols for key experiments cited in the evaluation of these compounds.
Anti-HIV Activity Assay (Cell-Based)
This assay measures the ability of a compound to inhibit HIV replication in a susceptible cell line.
a. Cell Culture and Virus Propagation:
-
Cell Lines: Commonly used cell lines include MT-4 (human T-cell leukemia virus-transformed T-cell line) or peripheral blood mononuclear cells (PBMCs) stimulated with phytohemagglutinin (PHA).
-
Virus Strains: Laboratory-adapted HIV-1 strains (e.g., NL4.3, IIIB) or clinical isolates are propagated in the chosen cell line. Viral stock titers are determined, often as the 50% tissue culture infectious dose (TCID50).
b. Inhibition Assay:
-
Seed susceptible cells in a 96-well plate.
-
Prepare serial dilutions of the test compound (e.g., this compound) and add to the wells.
-
Infect the cells with a known amount of HIV-1.
-
Incubate the plates for a period that allows for multiple rounds of viral replication (typically 3-7 days).
-
After incubation, assess the extent of viral replication.
c. Measurement of Viral Replication:
-
p24 Antigen ELISA: The concentration of the HIV-1 p24 capsid protein in the cell culture supernatant is quantified using a commercial or in-house ELISA kit. A decrease in p24 levels in the presence of the compound indicates inhibition of viral replication.
-
Cell Viability Assay (MTT Assay): HIV infection often leads to cytopathic effects (cell death). The viability of the cells can be measured using a colorimetric assay like the MTT assay. An increase in cell viability in the presence of the compound suggests inhibition of virus-induced cell death.
p24 Antigen ELISA Protocol (General)
-
Coat a 96-well plate with a capture antibody specific for HIV-1 p24 antigen and incubate.
-
Wash the plate to remove unbound antibody.
-
Add cell culture supernatants (containing virus) and standards to the wells and incubate.
-
Wash the plate to remove unbound p24 antigen.
-
Add a biotinylated detector antibody specific for a different epitope on the p24 antigen and incubate.
-
Wash the plate to remove unbound detector antibody.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.
-
Wash the plate to remove unbound conjugate.
-
Add a chromogenic substrate (e.g., TMB) and incubate to allow for color development.
-
Stop the reaction with a stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of p24 antigen in the samples based on the standard curve.
MTT Cell Viability Assay Protocol (General)
-
After the incubation period of the anti-HIV activity assay, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate the plate to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
Visualizing HIV Entry and Inhibition
The following diagrams illustrate the HIV entry pathway and a general workflow for evaluating the efficacy of entry inhibitors.
Caption: The HIV entry pathway and points of intervention for different classes of entry inhibitors.
Caption: A generalized experimental workflow for determining the in vitro efficacy of HIV entry inhibitors.
References
A Comparative Analysis of Feglymycin Synthesis Methods
Feglymycin (B1672328), a potent antiviral and antibacterial peptide, has garnered significant attention in the scientific community. Its complex structure, rich in non-proteinogenic amino acids, presents a formidable challenge for synthetic chemists. This guide provides a comparative analysis of the three primary methods developed for the total synthesis of this compound, offering valuable insights for researchers, scientists, and professionals in drug development.
At a Glance: Comparing the Routes to this compound
The synthesis of this compound has evolved significantly since its first total synthesis in 2009. Three distinct strategies have been reported, each with its own set of advantages and drawbacks. The following table summarizes the key quantitative data for each method, providing a clear overview for comparison.
| Metric | Süssmuth's Convergent Synthesis (2009) | Fuse's Linear/Convergent Hybrid (2016) | Johnson's Umpolung Amide Synthesis (2025) |
| Overall Strategy | Convergent | Linear/Convergent Hybrid with Micro-flow | Convergent with Umpolung Amide Synthesis |
| Key Coupling Reagent | DEPBT | Triphosgene (B27547) | KI/Urea·Hydrogen Peroxide (for UmAS steps) |
| Longest Linear Sequence (LLS) | Not explicitly reported | Not explicitly reported | 14 steps[1] |
| Overall Yield | Not explicitly reported | Not explicitly reported | Not explicitly reported |
| Hazardous Reagent Usage | 169 mmol DEPBT per mmol this compound[1] | 751 mmol triphosgene per mmol this compound[1] | 50% reduction in hazardous coupling agents vs. Süssmuth; 88% reduction vs. Fuse[1] |
| Key Innovation | First total synthesis of this compound | Use of micro-flow chemistry to suppress epimerization | "Greener" synthesis with reduced hazardous reagents and organocatalysis |
The Synthetic Approaches: A Deeper Dive
Süssmuth's Convergent Synthesis: The Pioneering Route
The first total synthesis of this compound was a landmark achievement reported by Süssmuth and coworkers in 2009.[2][3] This approach is characterized by a highly convergent strategy, where smaller peptide fragments are synthesized and then coupled together to form the final molecule. A key challenge in this compound synthesis is the presence of multiple 3,5-dihydroxyphenylglycine (Dpg) residues, which are highly susceptible to racemization (epimerization) during peptide coupling. The Süssmuth group employed 3-(diethyloxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) as the coupling agent to mitigate this issue.[2] However, epimerization remained a significant challenge, particularly when coupling larger peptide fragments.
Fuse's Linear/Convergent Hybrid Approach: Taming Racemization with Flow Chemistry
In 2016, Fuse and colleagues introduced a novel approach that combined linear and convergent strategies, leveraging the power of micro-flow chemistry to address the persistent issue of racemization.[4] By conducting the critical amide bond formations in a micro-flow reactor, they achieved better control over reaction conditions, significantly suppressing the epimerization of the Dpg units. This method utilized the inexpensive and highly atom-efficient coupling reagent, triphosgene. The linear nature of this strategy also offers greater flexibility for the synthesis of this compound analogs, which is crucial for structure-activity relationship studies and drug optimization.
Johnson's Umpolung Amide Synthesis (UmAS): A Greener Path to this compound
The most recent advancement in this compound synthesis, reported by Johnson and team in 2025, introduces the concept of Umpolung Amide Synthesis (UmAS).[1] This innovative, solution-phase strategy is positioned as a more sustainable and "greener" alternative. The UmAS approach dramatically reduces the reliance on hazardous coupling agents, showing a 50% decrease compared to the Süssmuth method and an impressive 88% reduction compared to the Fuse synthesis.[1] Furthermore, this method employs organocatalysis for the asymmetric synthesis of the crucial aryl glycine (B1666218) building blocks, avoiding the use of toxic transition metals. The longest linear sequence in this synthesis is a concise 14 steps.[1]
Experimental Workflows and Methodologies
To provide a practical understanding of these synthetic strategies, this section outlines the generalized experimental workflows and key protocols.
Generalized this compound Synthesis Workflow
The synthesis of this compound, regardless of the specific methodology, generally follows a multi-step process involving the preparation of protected amino acid building blocks, their sequential coupling to form peptide fragments, and the final deprotection and purification of the target molecule. The following diagram illustrates a generalized workflow.
Caption: A generalized workflow for the total synthesis of this compound.
Key Experimental Protocols
1. Süssmuth's Convergent Synthesis: DEPBT Coupling
A representative experimental protocol for the crucial coupling of peptide fragments using DEPBT is as follows:
-
To a solution of the N-terminally protected peptide fragment (1.0 equiv.) and the C-terminally protected peptide fragment (1.2 equiv.) in anhydrous N,N-dimethylformamide (DMF) is added 3-(diethyloxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) (1.5 equiv.) and N,N-diisopropylethylamine (DIPEA) (3.0 equiv.) at 0 °C.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate (B1210297) and water.
-
The organic layer is washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
The organic phase is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the coupled peptide fragment.
2. Fuse's Micro-flow Amide Bond Formation: Triphosgene-mediated Coupling
The innovative micro-flow setup for amide bond formation is a key feature of this synthesis. A general protocol is described below:
-
Two separate solutions are prepared: Solution A containing the N-terminally protected amino acid or peptide (1.0 equiv.) and N,N-diisopropylethylamine (DIPEA) (2.0 equiv.) in anhydrous tetrahydrofuran (B95107) (THF), and Solution B containing triphosgene (0.4 equiv.) in anhydrous THF.
-
The two solutions are introduced into a micro-flow reactor system using syringe pumps at a defined flow rate.
-
The solutions are mixed at a T-junction and allowed to react within the micro-reactor coil for a specific residence time.
-
A solution of the C-terminally protected amino acid or peptide (1.2 equiv.) in anhydrous THF is then introduced into the flow stream.
-
The reaction mixture continues to flow through the reactor for a second residence time to allow for the coupling reaction to complete.
-
The output from the reactor is collected, and the solvent is removed under reduced pressure.
-
The crude product is worked up and purified as described in the Süssmuth protocol.
3. Johnson's Umpolung Amide Synthesis (UmAS)
The UmAS protocol represents a departure from traditional amide bond formation. A typical procedure for this key step is as follows:
-
To a solution of the amine component (1.0 equiv.) and an α-halo nitroalkane (1.2 equiv.) in a suitable solvent such as acetonitrile (B52724) is added a base (e.g., a non-nucleophilic organic base, 1.5 equiv.).
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is diluted with an organic solvent and washed with water and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The resulting amide product is purified by flash column chromatography.
Logical Relationship of Synthesis Strategies
The evolution of this compound synthesis demonstrates a clear progression towards more efficient and sustainable methods, with each new approach building upon the lessons learned from the last.
References
- 1. Total Synthesis of this compound Using Umpolung Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Total synthesis of the antiviral peptide antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total synthesis of this compound based on a linear/convergent hybrid approach using micro-flow amide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Feglymycin's Grip: A Comparative Guide to HIV-1 gp120 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Feglymycin's target engagement with the HIV-1 envelope glycoprotein (B1211001) gp120, benchmarking its performance against other notable gp120 inhibitors. Detailed experimental data, protocols, and visual workflows are presented to offer a clear and objective evaluation for researchers in the field of HIV drug development.
Comparative Analysis of gp120 Engagement
This compound, a natural 13-mer peptide derived from Streptomyces, has been identified as an inhibitor of HIV-1 entry by directly targeting the viral envelope protein gp120.[1][2] Its mechanism involves acting as a gp120/CD4 binding inhibitor, a crucial first step in the viral lifecycle.[1][2] To contextualize its efficacy, this section presents a quantitative comparison of this compound with other well-characterized gp120-targeting agents: the small molecule inhibitor BMS-378806 and the protein inhibitor Cyanovirin-N.
Data Presentation: Binding Affinities and Neutralization Potencies
The following table summarizes key quantitative data for this compound and its alternatives, focusing on their binding affinity to gp120 (expressed as the dissociation constant, Kd) and their potency in inhibiting HIV-1 infection in cell culture (expressed as the half-maximal effective concentration, EC50, or the half-maximal inhibitory concentration, IC50). Lower Kd and EC50/IC50 values indicate stronger binding and higher potency, respectively.
| Inhibitor | Type | Target | Binding Affinity (Kd) to gp120 | Neutralization Potency (EC50/IC50) |
| This compound | Peptide | gp120 | Not explicitly reported, but potent interaction confirmed by SPR[1][2] | 0.8 - 6.7 µM against various HIV-1 strains[1] |
| BMS-378806 | Small Molecule | gp120 (CD4 binding site) | 21.1 ± 1.9 nM[3] | 0.85 - 26.5 nM against various HIV-1 strains[4] |
| Cyanovirin-N | Protein (Lectin) | gp120 (High-mannose glycans) | 49 nM (engineered dimer) / 250 nM (monomer)[5] | nM range against various HIV strains[6] |
Mechanism of Action: this compound vs. Alternatives
The primary mechanism of this compound is the disruption of the initial interaction between the HIV-1 gp120 and the host cell's CD4 receptor.[1][2] This binding is the critical first step that triggers conformational changes in gp120, allowing it to subsequently engage with a coreceptor (CCR5 or CXCR4) and initiate membrane fusion. By blocking the gp120-CD4 interaction, this compound effectively halts the viral entry cascade at its inception.
Alternatives to this compound employ varied strategies to inhibit gp120:
-
BMS-378806 , a small molecule inhibitor, also targets the CD4 binding site on gp120, competitively inhibiting the binding of the CD4 receptor.[3][4] Its small size allows it to access and block this critical pocket on the glycoprotein.
-
Cyanovirin-N , a protein isolated from cyanobacteria, functions as a lectin. It binds with high affinity to the high-mannose glycans present on the surface of gp120.[5][6][7] This interaction sterically hinders the gp120-CD4 interaction and can also prevent subsequent conformational changes required for coreceptor binding.
Signaling Pathway Diagram: HIV-1 Entry and Inhibition
The following diagram illustrates the key steps of HIV-1 entry mediated by gp120 and the points of intervention for this compound and its alternatives.
Caption: HIV-1 Entry and Points of Inhibition.
Experimental Validation of Target Engagement
The interaction between gp120 and potential inhibitors is validated through a series of in vitro experiments designed to quantify binding affinity and functional inhibition of viral entry.
Experimental Workflow Diagram
The following diagram outlines the typical experimental workflow for validating the engagement of a compound like this compound with gp120.
Caption: Experimental workflow for validating gp120 target engagement.
Detailed Experimental Protocols
Surface Plasmon Resonance (SPR) for gp120-Inhibitor Interaction
This protocol provides a general framework for assessing the binding kinetics of a peptide inhibitor (analyte) to recombinant gp120 (ligand) using SPR.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant HIV-1 gp120
-
Peptide inhibitor (e.g., this compound)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., Glycine-HCl, pH 2.5)
Procedure:
-
Chip Preparation and Ligand Immobilization:
-
Equilibrate the CM5 sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.
-
Inject a solution of recombinant gp120 in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) to allow for covalent coupling to the activated surface. The target immobilization level should be optimized to minimize mass transport effects.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared similarly but without the gp120 immobilization to subtract non-specific binding.
-
-
Analyte Binding Analysis:
-
Prepare a series of dilutions of the peptide inhibitor in running buffer.
-
Inject the different concentrations of the peptide inhibitor over the gp120-immobilized and reference flow cells at a constant flow rate.
-
Monitor the association and dissociation phases in real-time, generating a sensorgram.
-
After each injection, regenerate the sensor surface by injecting the regeneration solution to remove the bound peptide.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the gp120-immobilized flow cell data to obtain specific binding sensorgrams.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
HIV-1 Neutralization Assay (TZM-bl)
This assay measures the ability of an inhibitor to prevent HIV-1 infection of TZM-bl cells, a HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing Tat-inducible luciferase and β-galactosidase reporter genes.[8][9][10][11]
Materials:
-
TZM-bl cells
-
Complete growth medium (DMEM, 10% FBS, antibiotics)
-
HIV-1 pseudovirus stock
-
Inhibitor (e.g., this compound)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed TZM-bl cells in a 96-well plate at a density of 1 x 104 cells per well and incubate overnight.
-
-
Inhibitor and Virus Preparation:
-
Prepare serial dilutions of the inhibitor in growth medium.
-
In a separate plate, mix the inhibitor dilutions with a predetermined amount of HIV-1 pseudovirus.
-
Incubate the inhibitor-virus mixture for 1 hour at 37°C.
-
-
Infection:
-
Remove the medium from the TZM-bl cells and add the inhibitor-virus mixture to the wells.
-
Include control wells with virus only (positive control) and cells only (negative control).
-
Incubate the plates for 48 hours at 37°C.
-
-
Luciferase Assay:
-
After incubation, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of neutralization for each inhibitor concentration relative to the virus control.
-
Plot the percentage of neutralization against the inhibitor concentration and determine the IC50 value, which is the concentration of the inhibitor that reduces viral infection by 50%.
-
Conclusion
This compound presents a promising peptide-based inhibitor of HIV-1 entry, effectively targeting the initial and critical gp120-CD4 interaction. While direct binding affinity data from SPR is not yet publicly available, its potent neutralization activity across various HIV-1 strains highlights its therapeutic potential. In comparison to small molecule inhibitors like BMS-378806 and protein-based inhibitors such as Cyanovirin-N, this compound offers a distinct modality for gp120 antagonism. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued evaluation and comparison of this compound and other novel HIV-1 entry inhibitors, aiding researchers in the development of next-generation antiretroviral therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a unique natural bacterial antibiotic peptide, inhibits HIV entry by targeting the viral envelope protein gp120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical and Genetic Characterizations of a Novel Human Immunodeficiency Virus Type 1 Inhibitor That Blocks gp120-CD4 Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cyanovirin-N Binds Viral Envelope Proteins at the Low-Affinity Carbohydrate Binding Site without Direct Virus Neutralization Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent inhibition of HIV-1 fusion by cyanovirin-N requires only a single high affinity carbohydrate binding site: characterization of low affinity carbohydrate binding site knockout mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyanovirin-N: a sugar-binding antiviral protein with a new twist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hiv.lanl.gov [hiv.lanl.gov]
- 9. hiv.lanl.gov [hiv.lanl.gov]
- 10. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Feglymycin: A Comparative Analysis of Cross-Resistance Potential with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of feglymycin (B1672328) with other antibiotics, focusing on its mechanism of action and the resulting implications for cross-resistance. While direct experimental cross-resistance studies involving this compound are currently limited in publicly available literature, this document synthesizes existing data to offer a predictive analysis based on its unique target engagement.
Executive Summary
This compound, a peptide antibiotic, exhibits a potent antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA).[1][2] Its mechanism of action involves the inhibition of the early stages of bacterial cell wall peptidoglycan synthesis, a pathway targeted by several other classes of antibiotics.[1] Notably, this compound specifically inhibits the enzymes MurA and MurC. This distinct target profile suggests a low probability of cross-resistance with many existing antibiotic classes.
Mechanism of Action: A Unique Target in Peptidoglycan Synthesis
This compound exerts its antibacterial effect by inhibiting two key enzymes in the cytoplasmic stage of peptidoglycan biosynthesis:
-
UDP-N-acetylglucosamine enolpyruvyl transferase (MurA): This enzyme catalyzes the first committed step in the synthesis of the peptidoglycan precursor, UDP-N-acetylmuramic acid.
-
UDP-N-acetylmuramic acid:L-alanine ligase (MurC): This enzyme is responsible for the addition of the first amino acid (L-alanine) to the UDP-N-acetylmuramic acid, initiating the formation of the peptide side chain.
This compound has been shown to be a noncompetitive inhibitor of both MurA and MurC from E. coli and S. aureus.[3] The inhibition constants (Ki) are in the low micromolar range, indicating potent enzyme inhibition.[3]
Signaling Pathway Diagram: Peptidoglycan Biosynthesis Inhibition
Caption: Inhibition of bacterial peptidoglycan biosynthesis by various antibiotics.
Comparative Antibacterial Activity
Quantitative data on the minimum inhibitory concentrations (MICs) of this compound are primarily available for Staphylococcus aureus. A direct comparison with other antibiotics in a single comprehensive study is not yet published. The following table summarizes the available data for this compound and provides a reference to the typical MIC ranges for other antibiotics against MRSA.
| Antibiotic | Target | Organism | MIC (µg/mL) | Reference |
| This compound | MurA, MurC | Staphylococcus aureus (MRSA) | 8 | [3] |
| Vancomycin | Peptidoglycan synthesis (D-Ala-D-Ala binding) | Staphylococcus aureus (MRSA) | 1 - 2 | [4] |
| Linezolid | Protein synthesis (50S ribosome) | Staphylococcus aureus (MRSA) | 1 - 4 | [4] |
| Daptomycin | Cell membrane depolarization | Staphylococcus aureus (MRSA) | 0.25 - 1 | [4] |
| Fosfomycin | MurA | Staphylococcus aureus (MRSA) | 0.5 - 32 | [5][6] |
Cross-Resistance: A Theoretical Assessment
The unique mechanism of action of this compound, targeting the early cytoplasmic steps of peptidoglycan synthesis, suggests a low likelihood of cross-resistance with antibiotics that have different targets.
-
β-Lactams (e.g., Penicillins, Cephalosporins): These antibiotics inhibit the final transpeptidation step of peptidoglycan synthesis by binding to penicillin-binding proteins (PBPs). Resistance to β-lactams is primarily mediated by β-lactamase enzymes or alterations in PBPs. These mechanisms are unlikely to affect the activity of this compound.
-
Glycopeptides (e.g., Vancomycin): Vancomycin inhibits a later stage of peptidoglycan synthesis by binding to the D-Ala-D-Ala terminus of the peptide precursor, preventing its incorporation into the growing cell wall. Resistance typically involves modification of this target to D-Ala-D-Lac. This alteration would not impact this compound's inhibition of MurA and MurC.
-
Other Classes: Antibiotics that target protein synthesis (e.g., macrolides, tetracyclines, linezolid), DNA replication (e.g., fluoroquinolones), or folate synthesis (e.g., trimethoprim) have entirely different mechanisms of action and are not expected to show cross-resistance with this compound.
Potential for Cross-Resistance with Other MurA/MurC Inhibitors:
The most likely scenario for cross-resistance would be with other compounds that inhibit MurA or MurC.
-
Fosfomycin: This antibiotic is a known inhibitor of MurA.[5] It acts by covalently modifying a cysteine residue in the active site of the enzyme. Resistance to fosfomycin can arise from mutations in the murA gene, impaired transport of the antibiotic into the cell, or enzymatic inactivation.[5][7] It is plausible that some mutations in murA that confer resistance to fosfomycin could also affect the binding of this compound, leading to cross-resistance. However, because this compound is a noncompetitive inhibitor, it may bind to a different site on MurA, potentially circumventing some fosfomycin resistance mechanisms.[3] Importantly, fosfomycin is generally not cross-resistant with other antibiotic classes.[5][7]
-
D-Cycloserine: This antibiotic is an analog of D-alanine and inhibits two enzymes involved in the synthesis of the D-Ala-D-Ala dipeptide: alanine racemase (Alr) and D-Ala-D-Ala ligase (Ddl).[8] As it targets a different step in the cytoplasmic synthesis of peptidoglycan precursors, cross-resistance with this compound is not anticipated. Studies have shown that D-cycloserine does not exhibit cross-resistance with other anti-tuberculosis drugs.[8][9]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound and comparator antibiotics can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum (prepared to a final concentration of 5 x 10^5 CFU/mL)
-
This compound and comparator antibiotic stock solutions
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare serial two-fold dilutions of each antibiotic in CAMHB in the wells of a 96-well plate.
-
Inoculate each well with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
MurA/MurC Inhibition Assay
The inhibitory activity of this compound against MurA and MurC can be assessed using a coupled-enzyme spectrophotometric assay that measures the release of inorganic phosphate (B84403) (Pi).
Materials:
-
Purified MurA and MurC enzymes
-
Assay buffer (e.g., HEPES buffer)
-
Substrates: UDP-N-acetylglucosamine (UDP-GlcNAc), phosphoenolpyruvate (PEP) for MurA; UDP-N-acetylmuramic acid (UDP-MurNAc), L-alanine, ATP for MurC.
-
Coupling enzymes and substrates (e.g., pyruvate (B1213749) kinase, lactate (B86563) dehydrogenase, NADH)
-
Spectrophotometer
Procedure:
-
Add the assay buffer, substrates (excluding one to initiate the reaction), and varying concentrations of this compound to a microplate well.
-
Add the MurA or MurC enzyme and incubate for a defined period.
-
Initiate the reaction by adding the final substrate (e.g., PEP for MurA, ATP for MurC).
-
Monitor the decrease in absorbance at 340 nm (due to NADH oxidation) in real-time.
-
Calculate the initial reaction velocities and determine the IC50 and Ki values for this compound.
Mandatory Visualizations
Experimental Workflow: Assessing Cross-Resistance
Caption: A logical workflow for the experimental assessment of cross-resistance.
Biosynthetic Pathway: this compound Synthesis
Caption: Simplified schematic of this compound biosynthesis by a non-ribosomal peptide synthetase.
Conclusion
This compound's unique mechanism of inhibiting the early cytoplasmic stages of peptidoglycan synthesis by targeting MurA and MurC distinguishes it from most clinically available antibiotics. This mechanistic novelty strongly suggests a low potential for cross-resistance with other antibiotic classes. While further direct experimental validation is required, the available data positions this compound as a promising candidate for development, particularly in an era of increasing multidrug resistance. Future research should focus on comprehensive in vitro cross-resistance studies against a broad panel of antibiotic-resistant clinical isolates and further elucidation of its interaction with its target enzymes.
References
- 1. Biosynthesis of the Peptide Antibiotic this compound by a Linear Nonribosomal Peptide Synthetase Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total synthesis of the antiviral peptide antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Fosfomycin: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fosfomycin susceptibility in multidrug resistant uropathogens: A retrospective study in the era of antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emergence of Fosfomycin Resistance by Plasmid-Mediated fos Genes in Uropathogenic ESBL-Producing E. coli Isolates in Mexico - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Cycloserine for treatment of multidrug-resistant tuberculosis: a retrospective cohort study in China - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Feglymycin
Disclaimer: This document provides general guidance on the safe handling of Feglymycin (B1672328) based on standard laboratory practices for similar peptide antibiotics. No specific Safety Data Sheet (SDS) for this compound was found in the available resources. Researchers, scientists, and drug development professionals should always consult their institution's specific safety protocols and seek to obtain a substance-specific SDS before handling any new chemical.
This compound is a peptide antibiotic with antibacterial and antiviral properties.[1][2] As with any biologically active compound, proper personal protective equipment (PPE) and handling procedures are crucial to ensure personnel safety and prevent contamination.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound in a laboratory setting. These recommendations are based on general guidelines for handling chemical and biological substances.[3][4][5][6][7]
| Body Part | Personal Protective Equipment (PPE) | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always wear unlined gloves. For tasks with a high risk of splashing, consider double-gloving.[6] |
| Body | Laboratory coat or coveralls | A long-sleeved lab coat is standard. For procedures with a higher risk of splashes or aerosol generation, chemical-resistant coveralls may be necessary.[3][6][7] |
| Eyes | Safety glasses or goggles | Safety glasses with side shields are the minimum requirement. For splash hazards, chemical splash goggles are recommended.[3][7] |
| Face | Face shield | A face shield should be worn in conjunction with goggles during procedures that may generate splashes or aerosols.[7] |
| Respiratory | Respirator (if applicable) | A risk assessment should be performed to determine if a respirator is necessary. If handling this compound as a powder or if aerosols may be generated, a NIOSH-approved respirator is recommended.[4] |
Operational Plan: Step-by-Step Handling Workflow
The following diagram outlines a general workflow for handling this compound in a laboratory setting, from preparation to disposal. This workflow is designed to minimize exposure and contamination.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and potential health risks. The following table provides general guidelines for the disposal of different types of waste generated during the handling of this compound. Always follow your institution's specific waste disposal procedures.[8][9][10][11]
| Waste Type | Disposal Procedure |
| Unused/Expired this compound | Treat as hazardous chemical waste. Collect in a designated, labeled, and sealed container for disposal by the institution's environmental health and safety (EHS) office.[8] |
| Contaminated Liquid Waste | Collect in a labeled, leak-proof container. Depending on institutional guidelines, it may require chemical deactivation before disposal. Consult your EHS office for specific instructions.[10] |
| Contaminated Solid Waste (e.g., gloves, pipette tips, tubes) | Place in a designated biohazard bag or container. This waste should be autoclaved or incinerated according to institutional protocols for biohazardous waste.[9][10] |
| Contaminated Sharps (e.g., needles, scalpels) | Immediately place in a designated, puncture-resistant sharps container. Do not recap, bend, or break needles. When the container is full, it should be sealed and disposed of as biohazardous waste.[9][11] |
| Contaminated Glassware | Decontaminate with an appropriate disinfectant (e.g., 10% bleach solution) before washing and reusing, or dispose of as hazardous waste if not reusable.[11] |
Experimental Protocols
Signaling Pathways
The primary mode of action for this compound is the inhibition of the early steps of bacterial peptidoglycan synthesis.[1] A detailed visual representation of its specific signaling pathway and interactions with cellular components is not available in the provided search results.
By adhering to these general safety and handling guidelines, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.
References
- 1. Biosynthesis of the Peptide Antibiotic this compound by a Linear Nonribosomal Peptide Synthetase Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total synthesis of the antiviral peptide antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. osha.oregon.gov [osha.oregon.gov]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. Personal protective equipment for preventing highly infectious diseases due to exposure to contaminated body fluids in healthcare staff - PMC [pmc.ncbi.nlm.nih.gov]
- 6. extension.missouri.edu [extension.missouri.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 10. vpr.tamu.edu [vpr.tamu.edu]
- 11. Biohazardous Waste Disposal Guide | Policies [policies.dartmouth.edu]
- 12. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Total synthesis of this compound based on a linear/convergent hybrid approach using micro-flow amide bond formation - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
